Amino-PEG4-C1-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of Amino-PEG4-C1-Boc in Modern Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, the strategic use of linker molecules is paramount to the design of sophisticated drug modalities. Among these, Amino-PEG4-C1-Boc has emerged as a critical building block, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Its unique bifunctional nature, combining a Boc-protected amine with a terminal reactive group, all connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a high degree of control and versatility in the synthesis of complex biomolecular constructs.
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in targeted protein degradation. We will delve into its chemical properties, present quantitative data from relevant studies, and provide detailed experimental protocols for its use.
Core Applications of this compound
The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[4] They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] The formation of this ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The PEG4 linker component of this compound offers several advantages in PROTAC design:
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of PROTAC efficacy, as it governs the proper orientation of the POI and E3 ligase for successful ubiquitination. The PEG4 chain provides a flexible spacer of a defined length.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule, which are often large and complex.[5]
-
Reduced Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding and improve the pharmacokinetic properties of therapeutic molecules.
Beyond PROTACs, this compound is also utilized in various bioconjugation applications, such as the labeling of proteins, peptides, and other biomolecules.[6] The Boc-protected amine allows for a controlled, stepwise conjugation strategy, ensuring that the amine group is only revealed at the desired stage of the synthesis.
Quantitative Data
The selection of an appropriate linker is a critical step in PROTAC development, and its length can significantly impact the degradation efficiency. The following table summarizes data from a study on single amino acid-based PROTACs targeting the BCR-ABL oncogenic kinase, where the number of PEG units in the linker was varied.[7]
| PROTAC Compound | Linker | DC₅₀ (nM) | IC₅₀ (nM) |
| Arg-PEG1-Dasa | PEG1 | 0.85 | 0.3595 |
| Arg-PEG2-Dasa | PEG2 | >1 | 0.4308 |
| Arg-PEG3-Dasa | PEG3 | >1 | 0.5304 |
| Arg-PEG4-Dasa | PEG4 | >1 | 0.4861 |
-
DC₅₀: Concentration required to degrade 50% of the target protein.
-
IC₅₀: Concentration required to inhibit 50% of cell proliferation.
-
Dasa: Dasatinib, a BCR-ABL inhibitor.
While Arg-PEG1-Dasa demonstrated the most potent degradation in this specific study, the data illustrates the "linkerology" aspect of PROTAC design, where even subtle changes in linker length can have a significant impact on biological activity. The use of a PEG4 linker, as in this compound, provides a valuable option in the optimization of PROTAC efficacy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₉NO₆ | [6] |
| Molecular Weight | 307.39 g/mol | [6] |
| CAS Number | 864680-64-8 | [6] |
| Purity | >95% | [6] |
| Appearance | To be determined | [6] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [6] |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process: 1) Boc deprotection to reveal the free amine, and 2) coupling of the deprotected linker to a desired ligand.
Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected Amino-PEG4-C1 (as a TFA salt) can often be used directly in the subsequent coupling step.
Amide Coupling to an E3 Ligase Ligand
This protocol describes the coupling of the deprotected Amino-PEG4-C1 linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).
Materials:
-
Deprotected Amino-PEG4-C1 (from the previous step)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vessel, dissolve the deprotected Amino-PEG4-C1 (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to isolate the E3 ligase-linker conjugate.
The resulting conjugate, which now possesses a terminal functional group from the "C1" part of the original linker, is then ready for conjugation to the protein of interest (POI) ligand to complete the PROTAC synthesis.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to Amino-PEG4-C1-Boc: A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG4-C1-Boc, a heterobifunctional linker critical in the fields of targeted therapeutics and bioconjugation. This document details its chemical structure, physicochemical properties, and its pivotal role in the synthesis of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Included are detailed experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways and experimental workflows.
Core Chemical Structure and Properties
This compound, with the IUPAC name tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate, is a versatile linker molecule.[1][2] It features a terminal primary amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This unique structure provides a balance of hydrophilicity, biocompatibility, and orthogonal reactivity, making it an invaluable tool in the construction of complex biomolecules.[3]
The PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can improve the pharmacokinetic properties of the final drug product.[3][4] The terminal amine and the Boc-protected acid allow for sequential and controlled conjugation to different molecules of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 864680-64-8 | [1][2] |
| Molecular Formula | C14H29NO6 | [2] |
| Molecular Weight | 307.39 g/mol | [1][2] |
| IUPAC Name | tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate | [1][2] |
| Appearance | Colorless to light yellow liquid or oil | [1] |
| Purity | Typically >95% | [2] |
| Boiling Point | 386.1 ± 32.0 °C at 760 mmHg | [1] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
Table 2: Solubility of this compound and Similar PEGylated Linkers
| Solvent | Solubility | Notes |
| Water | Soluble | PEG moiety enhances aqueous solubility.[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Commonly used for stock solutions. |
| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions. |
| Dichloromethane (DCM) | Soluble | Useful for synthesis and purification steps. |
| Methanol | Soluble | |
| Ethanol | Soluble |
Applications in Drug Development
This compound is a key component in the development of targeted therapies, primarily in the synthesis of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound serves as a flexible and hydrophilic linker, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[6] this compound can be used as a linker to connect the antibody to the cytotoxic payload. The PEG4 spacer can improve the solubility and stability of the ADC, potentially leading to an improved therapeutic index.[7]
The following diagram illustrates the general mechanism of action for an ADC.
References
- 1. This compound | 864680-64-8 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. chempep.com [chempep.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino-PEG4-C1-Boc: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG4-C1-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of targeted protein degradation. Its unique structure, featuring a terminal amine and a Boc-protected carboxylic acid surrogate, makes it an ideal component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of the key pathways and workflows in which it is involved.
Core Properties of this compound
This compound, with the CAS Number 864680-64-8, is a well-defined molecule with specific chemical and physical properties that are crucial for its function as a PROTAC linker. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 864680-64-8 |
| Chemical Formula | C₁₄H₂₉NO₆[1] |
| Molecular Weight | 307.39 g/mol [1][2] |
| Exact Mass | 307.2000[1] |
| IUPAC Name | tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate[1][3] |
| Synonyms | Amino-PEG4-CH2CO2tBu, H2N-PEG4-CH2COOtBu[1] |
| Physical Form | Liquid[3] |
| Purity | >95% to >97% (varies by supplier)[1][3] |
| Boiling Point | 386.1 ± 32.0 °C at 760 mmHg[3] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1] |
Application in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the POI in proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
The PEG4 spacer in this compound offers several advantages in PROTAC design, including enhanced solubility and improved pharmacokinetic properties.[4] The length of the linker is a critical parameter that can significantly influence the efficiency of ternary complex formation (PROTAC-POI-E3 ligase) and, consequently, the degradation of the target protein.[5]
The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation
The mechanism of action of PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While specific protocols are highly dependent on the nature of the POI and E3 ligase ligands, the following section outlines a general workflow for the synthesis of a PROTAC using this compound. This protocol is based on standard bioconjugation techniques.
Materials:
-
This compound
-
POI ligand with a carboxylic acid or activated ester functionality
-
E3 ligase ligand with a carboxylic acid or activated ester functionality
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Representative Synthesis Workflow:
The synthesis of a PROTAC using this compound typically involves a sequential two-step coupling process. The order of coupling (i.e., whether the POI ligand or the E3 ligase ligand is coupled first) may be varied to optimize the yield and purity of the final product.
Caption: General PROTAC synthesis workflow.
Procedure:
-
First Coupling Reaction: Dissolve the POI ligand (containing a carboxylic acid) and this compound in an anhydrous solvent such as DMF. Add coupling reagents like HATU and an amine base such as DIPEA. The reaction is typically stirred at room temperature and monitored by LC-MS until completion. The resulting intermediate is purified, for instance, by preparative HPLC.
-
Boc Deprotection: The purified intermediate from the first step is treated with an acid, such as trifluoroacetic acid (TFA), in a solvent like DCM to remove the Boc protecting group and expose the terminal amine. The deprotected intermediate is then isolated.
-
Second Coupling Reaction: The deprotected intermediate is coupled with the E3 ligase ligand (containing a carboxylic acid) using similar coupling conditions as in the first step (e.g., HATU and DIPEA in DMF).
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the compound are confirmed by analytical techniques such as LC-MS and NMR.
Conclusion
This compound is a versatile and valuable building block in the development of PROTACs. Its well-defined structure, including a flexible and hydrophilic PEG spacer, allows for the rational design and synthesis of potent and selective protein degraders. A thorough understanding of its properties and the general synthetic strategies outlined in this guide is essential for researchers aiming to leverage the power of targeted protein degradation in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Amino-PEG4-C1-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG4-C1-Boc, a heterobifunctional linker commonly utilized in bioconjugation and drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages information from structurally analogous Boc-protected amino-PEG compounds to provide a robust predictive assessment of its solubility. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.
Core Concepts: Molecular Structure and Predicted Solubility
The solubility of this compound is dictated by the interplay of its distinct chemical moieties: the Boc (tert-Butyloxycarbonyl) protecting group, the tetraethylene glycol (PEG4) spacer, and the terminal carboxylic acid.
-
Boc Group: This nonpolar, bulky group contributes to solubility in lipophilic organic solvents.
-
PEG4 Spacer: The hydrophilic polyethylene (B3416737) glycol chain significantly enhances solubility in a wide range of polar organic solvents and aqueous media through hydrogen bonding.[1][2]
-
Carboxylic Acid: The terminal carboxyl group can participate in hydrogen bonding, further influencing solubility in polar protic and aprotic solvents.
Based on the general solubility profiles of Boc-NH-PEG-COOH compounds, the following solubility characteristics for this compound in common organic solvents can be inferred.
Data Presentation: Inferred Solubility of this compound
The following table summarizes the predicted solubility of this compound in a selection of organic solvents based on the known solubility of structurally similar compounds. It is important to note that these are qualitative predictions, and quantitative determination is recommended for specific applications.
| Solvent Classification | Solvent | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Alcohols | Ethanol | Less Soluble |
| Methanol | Less Soluble | |
| Aromatic Hydrocarbon | Toluene | Less Soluble |
| Ether | Diethyl Ether | Not Soluble |
Experimental Protocols: Determining Quantitative Solubility
For applications requiring precise solubility data, the following "shake-flask" method is recommended. This protocol is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system
-
Volumetric flasks
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 1 mL).
-
Tightly cap the vials and vortex vigorously for 2-5 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is fully saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Alternatively, filter the suspension using a syringe filter compatible with the organic solvent.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG4-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-C1-Boc, a heterobifunctional linker widely utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the chemical properties, a likely synthetic pathway, detailed experimental protocols, and methods for purification and characterization.
Introduction
This compound, with the IUPAC name tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate, is a valuable chemical tool in bioconjugation and medicinal chemistry.[1] Its structure incorporates a discrete tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated moieties. One terminus features a primary amine, a versatile functional group for amide bond formation and other nucleophilic reactions. The other end is a tert-butyl ester, which can be hydrolyzed under acidic conditions to reveal a carboxylic acid, although for many applications, the amine is the primary reactive site. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed with acid, allowing for controlled, stepwise synthetic strategies.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 864680-64-8 | [1] |
| Molecular Formula | C14H29NO6 | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Appearance | Liquid | |
| Purity | Typically >95% | [1] |
| Storage Conditions | -20°C, under nitrogen |
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound, based on analogous and well-established chemical transformations.
Synthesis of Boc-HN-PEG4-OH
Materials:
-
1-(2-aminoethoxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane (H2N-PEG4-OH)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H2N-PEG4-OH (1 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Slowly add a solution of Boc2O (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-HN-PEG4-OH.
Synthesis of Boc-HN-PEG4-O-CH2COOtBu
Materials:
-
Boc-HN-PEG4-OH (from step 3.1)
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-HN-PEG4-OH (1 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add tert-butyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection to Yield this compound (H2N-PEG4-O-CH2COOtBu)
Materials:
-
Boc-HN-PEG4-O-CH2COOtBu (from step 3.2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude Boc-HN-PEG4-O-CH2COOtBu in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual solvents. Column chromatography is the most common method for the purification of PEGylated compounds.
Caption: General workflow for the purification of this compound.
Detailed Purification Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane). A typical gradient might be 0-10% methanol in dichloromethane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the PEG backbone protons (multiplets, ~3.6 ppm), the methylene (B1212753) protons adjacent to the ester (~4.1 ppm), and the methylene protons adjacent to the amine (~2.8 ppm). |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the PEG backbone, the ester carbonyl, and the methylene carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the product (e.g., [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. While the presented protocols are based on established chemical principles, they may require optimization for specific laboratory conditions and scales. Proper characterization of the final product is essential to ensure its suitability for downstream applications in drug discovery and development. The versatility of this linker makes it an indispensable tool for the construction of complex and targeted therapeutic agents.
References
A Deep Dive into Boc-NH-PEG4-CH2COOH: A Versatile Linker in Advanced Biomedical Research
For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Boc-NH-PEG4-CH2COOH, a heterobifunctional linker integral to the advancement of targeted therapeutics and nanomedicine. This guide details its role in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles, providing in-depth experimental protocols and quantitative data to support future research and development.
Boc-NH-PEG4-CH2COOH is a chemical linker characterized by a Boc-protected amine, a terminal carboxylic acid, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a sequential and controlled conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates. The PEG spacer enhances solubility and reduces the immunogenicity of the resulting conjugates, while the terminal functional groups provide handles for covalent attachment to biomolecules and drug payloads.[1]
Core Applications in Drug Development and Nanotechnology
The versatility of Boc-NH-PEG4-CH2COOH has led to its application in several cutting-edge areas of biomedical research:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker is used to attach a cytotoxic drug to a monoclonal antibody. The carboxylic acid end of the linker is typically activated and reacted with primary amines (e.g., lysine (B10760008) residues) on the antibody. Following the removal of the Boc protecting group, the newly exposed amine can be conjugated to a drug molecule. This strategy allows for the targeted delivery of potent chemotherapeutic agents to cancer cells, minimizing systemic toxicity.[1][2]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] Boc-NH-PEG4-CH2COOH serves as a flexible linker to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[2][3][4]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with Boc-NH-PEG4-CH2COOH to improve their biocompatibility and enable the attachment of targeting ligands or therapeutic agents. For instance, in drug delivery systems using poly(lactic-co-glycolic acid) (PLGA) nanoparticles, this linker can be used to attach targeting antibodies, such as trastuzumab, to the nanoparticle surface for targeted delivery to cancer cells.[5]
Quantitative Data in Research Applications
Table 1: Characterization of Antibody-Drug Conjugates
| Parameter | Description | Typical Values | Reference |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 7.94 (for Trastuzumab Deruxtecan) | [6] |
| Purity | The percentage of the desired ADC in the final product. | >98% | [7] |
| In vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of cancer cells by 50%. | Varies depending on cell line and payload. | N/A |
Table 2: Characterization of Paclitaxel-Loaded PLGA Nanoparticles
| Parameter | Description | Typical Values | Reference |
| Particle Size | The average diameter of the nanoparticles. | ~267 nm | [8] |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes. | 0.29 | [8] |
| Zeta Potential | The surface charge of the nanoparticles, which influences their stability. | -28 mV | [8] |
| Encapsulation Efficiency | The percentage of the drug that is successfully entrapped within the nanoparticles. | 76% | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Boc-NH-PEG4-CH2COOH and similar linkers.
Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the general steps for conjugating a small molecule drug to an antibody using a Boc-PEG4-acid linker.[1]
-
Activation of the Linker:
-
Dissolve the Boc-NH-PEG4-CH2COOH linker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the functionalized antibody using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
-
Boc Deprotection:
-
Treat the purified conjugate with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group, exposing the terminal amine.
-
Monitor the reaction and, upon completion, remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.
-
-
Conjugation of the Small Molecule Drug:
-
Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.
-
Add the activated drug to the deprotected antibody-PEG4-amine conjugate.
-
Allow the reaction to proceed to form the final ADC.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC or other appropriate chromatographic techniques.
-
Characterize the ADC to determine the DAR, purity, and biological activity.
-
Protocol 2: Preparation of Paclitaxel-Loaded PLGA Nanoparticles
This protocol describes the preparation of paclitaxel-loaded PLGA nanoparticles using the interfacial deposition method.[9]
-
Preparation of the Organic Phase:
-
Dissolve paclitaxel (B517696) and PLGA in a suitable organic solvent, such as acetone.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to an aqueous phase containing a stabilizer (e.g., poloxamer) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation:
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Purification:
-
Collect the nanoparticles by centrifugation and wash them with purified water to remove any unencapsulated drug and excess stabilizer.
-
-
Characterization:
-
Characterize the nanoparticles for their size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Visualizing Molecular Interactions and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving Boc-NH-PEG4-CH2COOH and related molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-NH-PEG4-CH2CH2COOH | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 5. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Trastuzumab-NH-PEG4-Azide | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical development, the precise modification of biological macromolecules is paramount to enhancing their therapeutic efficacy. Bioconjugation, the chemical linking of two or more molecules to create a single hybrid, has emerged as a cornerstone technology. Central to this field is the use of Polyethylene Glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, and small drugs, is a well-established and powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
This technical guide provides a comprehensive overview of PEG linkers in bioconjugation. It delves into the core principles of PEGylation, the structural diversity of PEG linkers, detailed experimental protocols for their application, and methods for the characterization of the resulting bioconjugates.
Core Principles of PEGylation
Polyethylene glycol is a synthetic, hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). When conjugated to a therapeutic molecule, PEG linkers impart several beneficial properties that address common challenges in drug development.
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the water solubility of hydrophobic drugs and proteins, making them more amenable to formulation and intravenous administration.
-
Prolonged Circulation Half-Life: The attachment of a PEG chain increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, leading to a longer circulation time in the bloodstream. This often allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the bioconjugate, masking antigenic epitopes on the surface of therapeutic proteins. This "stealth" effect can reduce the likelihood of an immune response. However, it is important to note that anti-PEG antibodies can still develop in some cases.
-
Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation and proteolysis, thereby enhancing their stability in biological environments.
Structural Classification of PEG Linkers
The versatility of PEG linkers stems from their diverse structural architectures and the variety of functional groups that can be incorporated at their termini. This allows for a high degree of customization to suit specific bioconjugation needs.
Based on Architecture:
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units with functional groups at one or both ends. They are the most common type of PEG linker and can be monofunctional, homobifunctional, or heterobifunctional.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. Branched PEGs can offer superior shielding effects and a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, potentially leading to a more significant increase in circulation half-life. They can also allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation.
-
Multi-arm PEG Linkers: These are a type of branched PEG with several arms, often used in the creation of hydrogels and for modifying nanoparticle surfaces.
Based on Cleavability:
-
Non-Cleavable PEG Linkers: These form a stable, permanent covalent bond between the conjugated molecules. They are ideal for applications where long-term stability and a prolonged therapeutic effect are desired.
-
Cleavable PEG Linkers: These linkers contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for the controlled release of the active molecule at the target site, which is particularly advantageous in drug delivery systems like ADCs. Common cleavable moieties include disulfide bonds, esters, and hydrazones.
Based on Molecular Weight Distribution:
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by an average molecular weight.
-
Monodisperse PEGs (dPEGs): These are single, pure compounds with a precise and discrete molecular weight. The use of monodisperse PEGs allows for greater control and homogeneity in the final bioconjugate, which is often crucial for regulatory approval and consistent therapeutic performance.
Common Terminal Functional Groups for Bioconjugation
The choice of the reactive terminal group on the PEG linker is dictated by the available functional groups on the target biomolecule.
| Functional Group on PEG Linker | Target Functional Group on Biomolecule | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Stable Amide Bond |
| Maleimide | Thiols/Sulfhydryls (e.g., Cysteine) | Stable Thioether Bond |
| Azide/Alkyne | Alkyne/Azide (Click Chemistry) | Stable Triazole Ring |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime |
| Carboxylic Acid | Amines (with activation) | Amide Bond |
| Thiol | Maleimides, other thiols (disulfide) | Thioether, Disulfide |
Quantitative Data on PEG Linkers in Bioconjugation
The properties of a PEGylated bioconjugate are significantly influenced by the molecular weight and architecture of the PEG linker.
Table 1: Effect of PEG Molecular Weight on the Hydrodynamic Radius of Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| (Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.) |
Table 2: Comparative In-Vitro Stability of Cleavable Linkers in Plasma
| Linker Type | Plasma Source | Stability (Half-life) |
| Valine-Citrulline (VC) | Human | High |
| Valine-Alanine (VA) | Human | Moderate |
| Hydrazone | Human | pH-dependent (less stable at lower pH) |
| Disulfide | Human | Reductant-dependent |
| (This table provides a qualitative comparison based on literature. Actual half-life values are highly dependent on the specific ADC and experimental conditions.) |
Experimental Protocols
Protocol 1: NHS Ester PEGylation of an Antibody
This protocol describes a general procedure for labeling an antibody with a PEG-NHS ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Dialysis)
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculation of Reagent Molar Excess: Determine the desired molar excess of the PEG-NHS ester to the antibody. A 20- to 50-fold molar excess is a common starting point.
-
PEGylation Reaction: Add the calculated volume of the PEG-NHS ester solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol 2: Maleimide-Thiol Conjugation with a PEG Linker
This protocol outlines the conjugation of a PEG-maleimide to a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein (in a thiol-free, degassed buffer, e.g., PBS pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Reduction of Disulfides (Optional): If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Preparation of PEG-Maleimide Solution: Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted PEG-maleimide and other small molecules by SEC or dialysis.
-
Characterization: Analyze the purified conjugate to confirm successful conjugation.
Characterization of PEGylated Bioconjugates
Thorough characterization of the PEGylated product is crucial to ensure its quality, consistency, and desired therapeutic properties.
-
SDS-PAGE: A simple method to visualize an increase in the apparent molecular weight of the protein after PEGylation.
-
Size Exclusion Chromatography (SEC): Used for both purification and to assess the hydrodynamic radius and aggregation state of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate and quantify different PEGylated species.
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques to determine the exact molecular weight of the conjugate and the degree of PEGylation.
-
In Vitro Activity Assays: Functional assays are essential to confirm that the biological activity of the conjugated molecule is retained. For ADCs, this would involve cytotoxicity assays.
Mandatory Visualizations
Caption: General experimental workflow for bioconjugation using PEG linkers.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a PEG linker.
Conclusion
PEG linkers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to improve the therapeutic properties of a wide range of molecules. The ability to tailor the architecture, molecular weight, and terminal functionalities of PEG linkers provides an unprecedented level of control over the design of novel biotherapeutics. A thorough understanding of the principles of PEGylation, combined with robust experimental protocols and characterization methods, is essential for the successful development of next-generation drugs with enhanced efficacy and safety profiles. As research continues to advance, the innovation in PEG linker technology will undoubtedly play a crucial role in addressing unmet medical needs.
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences with high purity. Among the foundational strategies, the tert-butyloxycarbonyl (Boc) protecting group has historically played a pivotal role, particularly in the pioneering of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. This technical guide provides a comprehensive examination of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.
Core Function and Mechanism of the Boc Protecting Group
The primary role of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amine from participating in unintended reactions during the formation of a peptide bond, thereby ensuring the sequential and controlled assembly of the peptide chain.[1][2] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]
A key characteristic of the Boc group is its stability under neutral and basic conditions, yet its ready removal (deprotection) under acidic conditions.[3][4] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group is used for temporary Nα-protection, and benzyl-based groups, which require a much stronger acid for removal, are used for the "permanent" protection of amino acid side chains.[5][6] This difference in acid sensitivity allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation.[1]
The mechanism of Boc deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[1][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine of the peptide and carbon dioxide.[1]
To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are typically added to the deprotection solution.[1][5]
The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy follows a cyclical process involving the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid to the growing peptide chain, which is anchored to a solid resin support.[1][3]
A typical Boc-SPPS cycle comprises the following key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, commonly a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1]
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.[1]
-
Coupling: The next Boc-protected amino acid is activated by a coupling reagent and then added to the resin to form a new peptide bond.[1]
-
Washing: The resin is extensively washed to remove excess reagents and byproducts before initiating the next cycle.[1]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF).[1][8]
Data Presentation: Boc vs. Fmoc Strategies
The choice between Boc and Fmoc protection strategies is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., TFA)[8][] | Base (e.g., Piperidine)[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu)[] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[8] | Strong Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[5][10] | Fully orthogonal[8] |
| Aggregation Issues | Less frequent, especially for hydrophobic peptides[8] | More frequent[8] |
| Cost of Monomers | Generally lower[] | Generally higher |
| Safety Concerns | Requires handling of hazardous HF[11][12] | Piperidine is a hazardous substance |
Key Reagents in Boc-SPPS
The efficiency and success of Boc-SPPS are highly dependent on the choice of reagents for coupling and deprotection.
| Reagent Type | Examples | Function |
| Deprotection Agents | Trifluoroacetic Acid (TFA), Hydrogen Chloride (HCl) in Dioxane[7] | Removes the Nα-Boc protecting group. |
| Neutralization Bases | Diisopropylethylamine (DIEA), Triethylamine (TEA)[6][13] | Neutralizes the TFA salt to generate a free amine. |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC)/HOBt, HBTU/DIEA, HATU/DIEA[][14] | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. |
| Scavengers | Anisole, Thiophenol, Triethylsilane, Ethanedithiol[1] | Traps reactive cations (e.g., tert-butyl) generated during deprotection and cleavage to prevent side reactions. |
| Resins | Merrifield Resin, PAM Resin, BHA Resin, MBHA Resin[13] | Solid support for peptide chain assembly. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during a synthesis cycle.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Perform a brief pre-wash (5 minutes) with a 50% solution of trifluoroacetic acid (TFA) in DCM.[13]
-
Deprotection: Treat the resin with a 50% TFA in DCM solution for 15 to 25 minutes with gentle agitation.[13] If the peptide contains sensitive residues like Cys, Met, or Trp, include a scavenger such as 0.5% dithioethane (DTE).[5][13]
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and byproducts.
-
Shrinking Wash: Wash the resin with an alcohol like isopropanol (B130326) (IPA) to help remove residual TFA.[13]
-
DCM Wash: Wash the resin again with DCM to prepare for the neutralization step.
Protocol 2: DIC/HOBt Mediated Coupling
This protocol describes a standard coupling procedure using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine after the deprotection and neutralization steps. Suspend the resin in DCM (10 mL per gram of resin).[8]
-
Amino Acid Preparation: In a separate vessel, dissolve 5 equivalents of the Boc-protected amino acid in N,N-dimethylformamide (DMF).[8]
-
HOBt Preparation: In another vessel, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution.[8]
-
Coupling Reaction: Add the amino acid and HOBt solutions to the resin suspension. Add 5 equivalents of DIC and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test. The reaction is complete when the test is negative, indicating the absence of free primary amines.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.
Potential Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final peptide product.
-
Alkylation: The tert-butyl cations generated during Boc deprotection can alkylate nucleophilic side chains of amino acids like Tryptophan, Methionine, and Cysteine.[5][7] This is mitigated by the use of scavengers.
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp), particularly sequences like Asp-Gly or Asp-Ser, are prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions.[7][13] This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[15]
-
Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, which terminates the peptide chain.[7]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent when Proline is one of the first two residues.[13][15]
-
Chain Termination: Incomplete coupling or deprotection can lead to deletion sequences. Acetylation or other capping steps can be employed to terminate these failed sequences.
Conclusion
The Boc protection strategy, while one of the original methods in solid-phase peptide synthesis, remains a robust and valuable tool, particularly for the synthesis of hydrophobic peptides or when certain side-chain protection schemes are desired.[8][11] Its advantages in reducing aggregation for certain sequences can lead to higher purity and yield.[8] A thorough understanding of its chemistry, the associated protocols, and potential side reactions is essential for researchers and drug development professionals to effectively leverage this powerful technique in the synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Amino-PEG4-C1-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG4-C1-Boc, a hydrophilic linker, in solid-phase peptide synthesis (SPPS). This bifunctional molecule, featuring a free amine and a Boc-protected carboxylic acid connected by a tetraethylene glycol spacer, is a valuable tool for introducing PEGylation into peptides, thereby enhancing their pharmacokinetic properties.
Introduction
This compound (tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate) is a versatile PEG linker used to improve the solubility, stability, and in vivo half-life of synthetic peptides.[1] Its incorporation into a peptide sequence can shield it from proteolytic degradation and reduce immunogenicity.[1][2] This linker is particularly valuable in the development of therapeutic peptides, including those used as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[3][4] The protocols outlined below are designed for standard solid-phase peptide synthesis using both Fmoc and Boc protection strategies.
Data Presentation
The efficiency of incorporating a PEG linker and the subsequent amino acid couplings can be influenced by factors such as the resin, coupling reagents, and the peptide sequence itself. Below is a summary of typical yields and purities observed in solid-phase peptide synthesis of PEGylated peptides. While specific data for this compound is not extensively published, the following tables represent expected outcomes based on similar PEGylated peptide syntheses.
Table 1: Representative Coupling Yields in SPPS of a Model PEGylated Peptide
| Coupling Step | Coupling Reagent | Reaction Time (h) | Coupling Yield (%) |
| This compound to Resin | HATU/DIPEA | 4 | 85-95 |
| Fmoc-Ala-OH to PEG-Resin | HBTU/DIPEA | 2 | >99 |
| Fmoc-Gly-OH to Ala-PEG-Resin | HBTU/DIPEA | 2 | >99 |
Yields are often determined qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc deprotection product.
Table 2: Purity Profile of a Crude Model PEGylated Peptide after Cleavage
| Analytical Method | Purity (%) | Major Impurities |
| RP-HPLC (220 nm) | 80-90 | Deletion sequences, incomplete deprotection products |
| LC-MS | Confirmed | Expected mass +/- PEG unit mass differences |
Purity is highly dependent on the efficiency of each coupling and deprotection step throughout the synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.
Protocol 1: Attachment of this compound to an Amine-Functionalized Resin (e.g., Rink Amide Resin)
This protocol describes the initial step of coupling the Boc-protected carboxylic acid of the PEG linker to a resin.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine. Confirm complete Fmoc removal with a negative Kaiser test.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HOBt (or OxymaPure®) (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to react for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Protocol 2: Boc Deprotection and Subsequent Amino Acid Coupling
This protocol details the removal of the Boc protecting group from the PEG linker and the coupling of the first Fmoc-protected amino acid.
Materials:
-
This compound-functionalized resin
-
Trifluoroacetic acid (TFA) solution (50% in DCM)
-
DCM
-
DMF
-
Diisopropylethylamine (DIPEA) solution (10% in DMF)
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
Procedure:
-
Resin Swelling: Swell the this compound-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 25 minutes.
-
Washing: Wash the resin with DCM (5 times) and DMF (5 times) to remove TFA.
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (twice) to neutralize the trifluoroacetate (B77799) salt of the amine.
-
Washing: Wash the resin with DMF (5 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling.
Subsequent amino acid couplings can be carried out using standard Fmoc-SPPS protocols, which involve repeated cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the TFA cleavage cocktail to the resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
Procedure:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[5]
Visualizations
Experimental Workflow for Solid-Phase Synthesis of a PEGylated Peptide
Caption: Workflow for SPPS of a peptide with this compound.
Representative Signaling Pathway: GPCR-Mediated ERK Activation
Peptides modified with PEG linkers can be designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), and modulate downstream signaling pathways like the ERK pathway, which is crucial in cell proliferation and differentiation.[6]
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rawpeg.com [rawpeg.com]
- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols: Coupling of Boc-NH-PEG4-COOH to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent coupling of Boc-NH-PEG4-COOH, a heterobifunctional PEG linker, to a molecule containing a primary amine. This process is fundamental in bioconjugation, drug delivery, and proteomics for applications such as antibody-drug conjugate (ADC) development, protein modification, and surface functionalization. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule.[1][2] The terminal carboxylic acid facilitates covalent attachment to primary amines, such as those on the lysine (B10760008) residues of proteins, through the formation of a stable amide bond.[2] This reaction is typically mediated by carbodiimide (B86325) chemistry, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[2][3] The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus offers stability and can be readily removed under acidic conditions for subsequent conjugation steps.[1][2][4]
Chemical Coupling Pathway
The coupling of Boc-NH-PEG4-COOH to a primary amine is a two-step process. First, the carboxylic acid group of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, with the NHS group being released as a byproduct.
References
Application Notes and Protocols for Amino-PEG4-C1-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Amino-PEG4-C1-Boc is a heterobifunctional linker containing a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, and a carboxylic acid. This application note provides a comprehensive overview of the use of this compound in ADC development, including its properties, application notes, detailed experimental protocols, and expected outcomes.
The incorporation of a PEG spacer, even a short one like PEG4, can improve the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[1][] The Boc-protected amine and the terminal carboxylic acid provide orthogonal handles for a controlled, sequential conjugation strategy.
Application Notes
Role of this compound in ADC Development
This compound serves as a versatile linker for conjugating a cytotoxic payload to an antibody. Its key features include:
-
Hydrophilic PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the linker-payload complex. This can be advantageous when working with hydrophobic cytotoxic drugs, as it helps to mitigate aggregation of the final ADC and can lead to improved pharmacokinetics.[3][4]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable blockage of the primary amine.[5][6] This allows for the selective activation of the carboxylic acid and its conjugation to a functional group on the payload before exposing the amine for subsequent reaction with the antibody. This stepwise approach prevents unwanted side reactions.[7]
-
Terminal Carboxylic Acid: The carboxylic acid can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to form a stable amide bond with an amine-containing cytotoxic drug or another functionalized component of the payload.[8][9]
Mechanism of Action in ADCs
The linker is a critical determinant of the ADC's mechanism of action. Depending on the nature of the bond formed with the payload and the antibody, the linker can be either cleavable or non-cleavable. While this compound itself does not contain a cleavable moiety, it can be incorporated into either cleavable or non-cleavable ADC designs.
-
Non-Cleavable Linker Strategy: When conjugated to both the antibody and the payload via stable amide bonds, the resulting ADC is considered non-cleavable. In this case, the cytotoxic drug is released upon the complete lysosomal degradation of the antibody-linker-drug conjugate after internalization into the target cancer cell.[4]
-
Incorporation into Cleavable Linker Designs: this compound can be used as a component of a larger, cleavable linker system. For example, it can be conjugated to a payload that already contains a cleavable moiety, such as a cathepsin-cleavable dipeptide (e.g., Val-Cit).
Quantitative Data Summary
The following tables summarize the expected impact of incorporating a short PEG linker, such as the PEG4 moiety in this compound, on the properties of an ADC. The data is representative and based on trends observed in the literature for various PEGylated ADCs. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry used.
Table 1: Expected Impact of PEG4 Linker on ADC Physicochemical Properties
| Property | ADC without PEG Linker | ADC with PEG4 Linker | Rationale |
| Solubility | Lower, prone to aggregation with hydrophobic payloads | Higher | Increased hydrophilicity from the PEG spacer.[3] |
| Drug-to-Antibody Ratio (DAR) | May be limited by aggregation at higher DARs | Potentially allows for higher, more homogeneous DAR | Improved solubility of the linker-payload complex.[3] |
| Immunogenicity | Potentially higher due to aggregation and exposed payload epitopes | Potentially lower | PEG can shield the payload and reduce aggregation.[3] |
Table 2: Expected Impact of PEG4 Linker on ADC In Vitro and In Vivo Performance
| Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Rationale |
| In Vitro Cytotoxicity (IC50) | Potent | Generally potent, may see slight decrease in some cases | The primary driver of potency is the payload; the short PEG linker is not expected to significantly hinder activity.[1][10] |
| Plasma Clearance | Faster, especially with hydrophobic payloads | Slower | PEGylation is known to reduce clearance and prolong circulation half-life.[11][12] |
| In Vivo Efficacy | May be limited by poor pharmacokinetics | Potentially improved | Enhanced plasma stability and tumor accumulation due to improved PK.[13][14] |
| Tolerability | May be lower due to off-target toxicity from rapid clearance and aggregation | Potentially improved | Better PK profile can lead to a wider therapeutic window.[12][15] |
Experimental Protocols
This section provides a detailed, three-stage protocol for the development of an ADC using this compound.
Stage 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
Protocol:
-
Activation of this compound:
-
Conjugation to the Payload:
-
In a separate vessel, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add the activated this compound solution to the payload solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction for the consumption of the payload by TLC or LC-MS.
-
-
Purification of the Linker-Payload Conjugate:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure Boc-protected linker-payload conjugate.
-
Stage 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Protocol:
-
Deprotection Reaction:
-
Dissolve the Boc-protected linker-payload conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.[7][16]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[16]
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine-linker-payload can be used directly in the next step or further purified if necessary. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[16]
-
Stage 3: Antibody Conjugation and ADC Purification
This protocol outlines the conjugation of the deprotected amine-linker-payload to the antibody via NHS-ester chemistry targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-linker-payload conjugate
-
NHS-ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification
-
Hydrophobic Interaction Chromatography (HIC) column for DAR determination
-
LC-MS system for characterization
Protocol:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into a suitable conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Antibody Lysine Residues (if using an NHS-ester crosslinker to create a maleimide (B117702) handle for a thiol-containing linker-payload, which is an alternative approach. For direct lysine conjugation, this step is omitted and the linker-payload itself would be activated with an NHS ester). For the purpose of this protocol, we will assume direct conjugation after activating the antibody with an NHS-ester crosslinker.
-
This section outlines a common alternative strategy. For direct conjugation of the amine-linker-payload to the antibody's carboxyl groups (less common), EDC/NHS chemistry would be used on the antibody.
-
For lysine conjugation, the antibody is typically modified to introduce a reactive handle. A more direct approach for the prepared amine-linker-payload is to activate the antibody's carboxyl groups with EDC/NHS and then add the amine-linker-payload.
-
-
Conjugation Reaction (EDC/NHS activation of antibody):
-
To the antibody solution, add a 20 to 50-fold molar excess of EDC and NHS.
-
Incubate at room temperature for 15-30 minutes.
-
Immediately add the deprotected amine-linker-payload (typically a 5 to 20-fold molar excess over the antibody).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted activated esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
ADC Purification:
-
ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.[19][20]
-
Purity and Aggregation: Assess the percentage of monomer and high molecular weight species by SEC.
-
Confirmation of Conjugation: Confirm the molecular weight of the ADC and its subunits (light chain and heavy chain) by LC-MS.[21][22][23][24]
-
Visualizations
Logical Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of a Non-Cleavable ADC
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molnar-institute.com [molnar-institute.com]
- 20. m.youtube.com [m.youtube.com]
- 21. enovatia.com [enovatia.com]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. researchgate.net [researchgate.net]
Application Notes: Utilizing Amino-PEG4-C1-Boc as a Versatile PROTAC Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component, influencing the PROTAC's efficacy by modulating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as affecting physicochemical properties like solubility and cell permeability.[3]
Amino-PEG4-C1-Boc is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that offers several advantages in PROTAC design.[4][5] The four-unit PEG chain enhances aqueous solubility and can improve pharmacokinetic properties. The terminal Boc-protected amine and the primary amine provide versatile handles for a modular, step-wise synthesis, allowing for the covalent attachment to both the POI ligand and the E3 ligase ligand.[6] This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A PROTAC synthesized with the this compound linker functions by inducing proximity between the target protein and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7] This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin complex to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[1][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Amino-PEG4-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-C1-Boc, with the chemical name tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate, is a versatile heterobifunctional linker widely employed in bioconjugation and drug discovery.[1] Its structure incorporates a free primary amine, a flexible tetraethylene glycol (PEG4) spacer, and a tert-butyl (Boc) protected carboxylic acid. The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which can be critical for maintaining biological activity.[2] This linker is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over molecular architecture is essential.[1]
These application notes provide detailed protocols for the formation of a stable amide bond using the primary amine of this compound and a subsequent deprotection step to reveal the carboxylic acid for further conjugation.
Core Applications
The primary application of this compound is to serve as a linker to connect two different molecules. A common workflow involves:
-
Amide Bond Formation: The terminal primary amine is coupled with a molecule containing a carboxylic acid.
-
Boc Deprotection: The Boc protecting group is removed to expose the carboxylic acid.
-
Second Amide Bond Formation: The newly exposed carboxylic acid is then coupled to a second molecule containing a primary amine.
This sequential conjugation is fundamental in the construction of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][3]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the amide bond formation and Boc deprotection steps. These values are illustrative and may require optimization for specific substrates.
Table 1: Amide Bond Formation using EDC/NHS Chemistry
| Parameter | Value | Notes |
| Molecule A-COOH | 1 equivalent | The molecule to be conjugated to the amine of the PEG linker. |
| This compound | 1 - 1.2 equivalents | A slight excess of the amine can drive the reaction to completion. |
| EDC (EDAC) | 1.2 - 1.5 equivalents | Carbodiimide coupling agent to activate the carboxylic acid.[4] |
| NHS (or sulfo-NHS) | 1.2 - 1.5 equivalents | Stabilizes the activated acid, improving reaction efficiency.[5] |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvents are typically used. |
| Base (e.g., DIPEA) | 2 - 3 equivalents | Acts as a proton scavenger. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS.[6] |
| Typical Yield | 60 - 90% | Highly dependent on the specific substrates used. |
| Purification Method | Preparative HPLC or Silica (B1680970) Gel Chromatography | To isolate the desired conjugate. |
Table 2: Boc Deprotection
| Parameter | Value | Notes |
| Boc-protected Conjugate | 1 equivalent | The product from the amide bond formation step. |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A strong acid is required to remove the Boc group. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS. |
| Typical Yield | > 95% | Deprotection is typically a high-yielding reaction. |
| Work-up | Evaporation of solvent and TFA under reduced pressure. | The crude product may be used directly or purified. |
Experimental Protocols
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of a generic carboxylic acid-containing molecule (Molecule-COOH) to the primary amine of this compound using EDC/NHS chemistry.
Materials:
-
Molecule-COOH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated Molecule-COOH solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
-
Characterize the purified product by ¹H NMR and Mass Spectrometry.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the tert-butyl (Boc) protecting group from the PEG-linked conjugate to expose the terminal carboxylic acid.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA.
-
The resulting deprotected product is often used in the next step without further purification. If necessary, it can be purified by preparative HPLC.
Visualizations
Amide Bond Formation Workflow
Caption: Workflow for creating a bifunctional molecule.
PROTAC-Mediated Protein Degradation Pathway
Molecules synthesized using this compound, such as PROTACs, can modulate cellular signaling pathways by inducing the degradation of a target protein. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: PROTACs induce proximity between a target protein and an E3 ligase.
References
- 1. medkoo.com [medkoo.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
Deprotection of Boc-Protected Amino-PEG4-C1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and clean deprotection of the tert-butyloxycarbonyl (Boc) group from amine-functionalized polyethylene (B3416737) glycol (PEG) linkers is a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the deprotection of Amino-PEG4-C1-Boc, a commonly used PEG linker.
The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The most common and effective method for the deprotection of Boc-protected amines is treatment with trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM).[2]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize.[3][4] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[3][5] It is important to perform this reaction in a well-ventilated area or in a fume hood as carbon dioxide and potentially isobutylene gas are evolved.[3]
Data Presentation: Comparison of Deprotection Conditions
The choice of deprotection conditions can significantly impact the yield and purity of the final product. The following tables summarize representative quantitative data for the deprotection of Boc-protected amines, including those with PEG linkers.
Table 1: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | Most common and generally high-yielding method.[1][6] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 h | An effective alternative to TFA; the product often precipitates as the HCl salt.[7] |
| Hydrochloric Acid (HCl) | 1 M | Ethyl Acetate | Room Temp | ~6 h | Milder conditions that can preserve acid-sensitive functional groups like esters.[8] |
Table 2: Influence of TFA Concentration on Deprotection Efficiency (Solid-Phase Synthesis)
| TFA Concentration | Solvent | Time | Average Peptide Purity | Key Observation |
| 55% | Dichloromethane (DCM) | 30 min | ~9% higher | Better resin swelling and more complete deprotection.[9] |
| 100% | - | 5 min | Lower | Incomplete deprotection attributed to poor resin swelling.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound in Solution
This protocol describes a standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 20-50% (v/v). If the substrate or other functional groups are sensitive to the generated tert-butyl cation, a scavenger such as triisopropylsilane (2.5-5% v/v) can be added.[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6]
-
The resulting crude product is the trifluoroacetate salt of the deprotected amine. It can often be used directly in the next synthetic step.
-
For neutralization to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Amino-PEG4-C1 amine.[7]
Protocol 2: Boc Deprotection on a Solid Support
This protocol provides a general procedure for the deprotection of a Boc-protected amino-PEG linker attached to a solid support, a common step in solid-phase synthesis.
Materials:
-
Boc-amino-PEG-functionalized resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[1]
-
Drain the solvent and treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).[1]
-
To neutralize the resulting ammonium (B1175870) salt, treat the resin with a solution of 10% DIPEA in DMF.[1]
-
Wash the resin again with DMF (3-5 times) and DCM (3-5 times) to remove excess base and prepare for the next coupling step.[1]
Visualizations
Boc Deprotection Workflow
The following diagram illustrates the general experimental workflow for the deprotection of a Boc-protected PEG linker in solution.
Caption: General workflow for the solution-phase Boc deprotection of an amino-PEG linker.
PROTAC-Mediated Protein Degradation Pathway
Amino-PEG4-C1 is frequently utilized as a linker in the synthesis of PROTACs. The deprotected amine serves as a handle for conjugation to either a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase. The resulting PROTAC then facilitates the degradation of the target protein.
Caption: Schematic of the PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a typical workflow for the synthesis of a PROTAC molecule following the deprotection of the this compound linker.
Caption: A representative workflow for the synthesis of a PROTAC using a deprotected amino-PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Ternary Complex Formation [promega.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG4-C1-Boc in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG4-C1-Boc, a heterobifunctional linker, in the development of advanced drug delivery systems. This linker, characterized by a Boc-protected amine and a terminal functional group, is a valuable tool for the synthesis of polymer-drug conjugates, micelles, and functionalized nanoparticles. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Introduction to this compound in Drug Delivery
This compound is a versatile linker used in bioconjugation and drug delivery. Its structure typically consists of a primary amine protected by a tert-butyloxycarbonyl (Boc) group at one end, a four-unit PEG spacer, and a reactive carboxylic acid or other functional group at the other end. This heterobifunctional nature allows for a controlled, stepwise conjugation process, which is crucial for creating well-defined drug delivery systems.[1] The PEG spacer, although short, contributes to improved hydrophilicity and can reduce non-specific interactions of the conjugate with biological components.[2]
The primary applications of linkers like this compound in drug delivery include:
-
Synthesis of Polymer-Drug Conjugates: The linker can be used to attach small molecule drugs to a polymer backbone, creating a macromolecular prodrug with improved pharmacokinetics.
-
Formation of Polymeric Micelles: Amphiphilic block copolymers can be synthesized using this linker to conjugate a hydrophobic drug to a hydrophilic polymer block. These copolymers can then self-assemble into micelles in an aqueous environment, encapsulating the drug within the hydrophobic core.[3]
-
Surface Functionalization of Nanoparticles: The linker can be used to modify the surface of pre-formed nanoparticles (e.g., liposomes, solid lipid nanoparticles, or inorganic nanoparticles) to attach targeting ligands or to create a hydrophilic shell that reduces clearance by the immune system.[2][]
Data Presentation: Physicochemical Properties of PEGylated Drug Delivery Systems
The following tables summarize representative data on the physicochemical properties of drug delivery systems prepared using PEG-poly(amino acid) block copolymers, which can be synthesized using linkers analogous to this compound. This data is illustrative of the characterization required for such systems.
Table 1: Characteristics of Doxorubicin (DOX)-Conjugated PEG-p(Asp) Block Copolymers
| Polymer Composition | Drug Binding Yield (%) | Micelle Particle Size (nm) |
| PEG-p(Asp)5-Gly-DOX | 13.0 | 40 ± 10 |
| PEG-p(Asp)15-Gly-DOX | 25.5 | 40 ± 10 |
| PEG-p(Asp)35-Gly-DOX | 43.6 | 40 ± 10 |
| PEG-p(Asp)5-Abz-DOX | 15.2 | 10 - 40 |
| PEG-p(Asp)15-Abz-DOX | 28.9 | 10 - 40 |
| PEG-p(Asp)35-Abz-DOX | 41.3 | 10 - 40 |
Data adapted from a study on tunable drug release from PEG-poly(aspartic acid) micelles.[3] The study used different spacers (Glycine and 4-aminobenzoate) to attach the drug.
Table 2: In Vitro Doxorubicin Release from PEG-p(Asp) Micelles
| Polymer Composition | Cumulative Release at pH 7.4 after 48h (%) | Cumulative Release at pH 5.0 after 48h (%) |
| PEG-p(Asp)5-Gly-DOX | ~20 | ~60 |
| PEG-p(Asp)15-Gly-DOX | ~15 | ~50 |
| PEG-p(Asp)35-Gly-DOX | ~10 | ~40 |
| PEG-p(Asp)5-Abz-DOX | ~30 | ~80 |
| PEG-p(Asp)15-Abz-DOX | ~25 | ~70 |
| PEG-p(Asp)35-Abz-DOX | ~20 | ~60 |
Data adapted from a study on tunable drug release from PEG-poly(aspartic acid) micelles, demonstrating pH-dependent drug release.[3]
Experimental Protocols
Protocol 1: Synthesis of a Drug-Polymer Conjugate using a Boc-NH-PEG-COOH Linker
This protocol describes a general method for conjugating a drug containing a primary amine to a polymer with a carboxylic acid group using a heterobifunctional Boc-NH-PEG-COOH linker.
Materials:
-
Boc-NH-PEG4-COOH linker
-
Amine-containing drug molecule
-
Polymer with carboxylic acid functional groups (e.g., poly(L-aspartic acid))
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of the Polymer's Carboxyl Groups:
-
Dissolve the polymer in anhydrous DMF.
-
Add EDC (1.5 equivalents per carboxyl group) and NHS (1.5 equivalents per carboxyl group).
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl groups.
-
-
Conjugation of the Linker to the Polymer:
-
Dissolve the Boc-NH-PEG4-COOH linker in anhydrous DMF.
-
Add the linker solution to the activated polymer solution (1.2 equivalents of linker per carboxyl group).
-
Stir the reaction at room temperature overnight.
-
Purify the Boc-NH-PEG-Polymer conjugate by dialysis against deionized water, followed by lyophilization.
-
-
Boc Deprotection:
-
Dissolve the Boc-NH-PEG-Polymer in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting H2N-PEG-Polymer with cold diethyl ether and dry under vacuum.
-
-
Conjugation of the Drug to the Linker-Modified Polymer:
-
Activate the carboxyl group of the drug (if applicable) using EDC/NHS as described in step 1, or if the drug has a reactive group for amines, proceed directly.
-
Dissolve the H2N-PEG-Polymer and the activated drug in anhydrous DMF.
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the final Drug-PEG-Polymer conjugate by dialysis against deionized water and lyophilize.
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR and FT-IR spectroscopy.
-
Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or HPLC.
-
Analyze the molecular weight distribution of the polymer conjugate using gel permeation chromatography (GPC).
Protocol 2: Preparation and Characterization of Polymeric Micelles
This protocol outlines the preparation of polymeric micelles from an amphiphilic block copolymer (e.g., Drug-PEG-Polymer) and their subsequent characterization.
Materials:
-
Drug-PEG-Polymer conjugate (amphiphilic)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fluorimeter and pyrene (B120774) (for Critical Micelle Concentration determination)
Procedure:
-
Micelle Formation by Dialysis Method:
-
Dissolve the Drug-PEG-Polymer conjugate in a water-miscible organic solvent (e.g., DMF or DMSO) at a concentration of 5-10 mg/mL.
-
Transfer the solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against deionized water or PBS (pH 7.4) for 24-48 hours with frequent changes of the external medium.
-
The organic solvent will be gradually replaced by the aqueous phase, leading to the self-assembly of the amphiphilic polymer into micelles.
-
Collect the micellar solution from the dialysis bag.
-
-
Characterization of Micelles:
-
Particle Size and Size Distribution: Measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and size of the micelles using Transmission Electron Microscopy (TEM). A drop of the micellar solution is placed on a copper grid, stained with a negative staining agent (e.g., phosphotungstic acid), and allowed to dry before imaging.
-
Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method with pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. A sharp change in the intensity ratio of certain emission peaks with increasing polymer concentration indicates micelle formation.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment from polymeric micelles under different pH conditions, simulating physiological and tumor environments.
Materials:
-
Drug-loaded micelle solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetate (B1210297) buffer (pH 5.0)
-
Dialysis membrane
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Release Media: Prepare phosphate buffer (pH 7.4) to mimic the pH of blood and acetate buffer (pH 5.0) to simulate the acidic environment of tumor tissues or endosomes.
-
Drug Release Experiment:
-
Place a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume (e.g., 20 mL) of the release medium (either pH 7.4 or pH 5.0).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Measure the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug release as a function of time for each pH condition.
-
Visualizations
Caption: Workflow for synthesis of a drug-polymer conjugate and subsequent micelle formation.
References
Application Notes and Protocols: Functionalization of Proteins with Amino-PEG4-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2][3][4] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, improve stability, enhance solubility, and reduce immunogenicity and antigenicity.[1][2][3][4][5]
Amino-PEG4-C1-Boc is a heterobifunctional linker that facilitates the covalent attachment of a PEG spacer to a protein. This linker contains a carboxylic acid group at one end for conjugation to primary amines on the protein surface (e.g., lysine (B10760008) residues) and a Boc-protected amine at the other end. The protected amine allows for subsequent, orthogonal conjugation to other molecules of interest, such as small molecule drugs, imaging agents, or other biomolecules, making it a versatile tool in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[6][7][8][9][10]
These application notes provide detailed protocols for the functionalization of a model protein with this compound, methods for characterizing the resulting conjugate, and representative data.
Key Applications
The functionalization of proteins using this compound is instrumental in various research and therapeutic areas:
-
Drug Development: Creating antibody-drug conjugates (ADCs) where the PEG linker connects a cytotoxic drug to a monoclonal antibody, targeting the drug to cancer cells.[7]
-
Proteomics and Cellular Biology: Synthesizing PROTACs to induce the degradation of specific target proteins.[7][8][9]
-
Biopharmaceutical Development: Improving the therapeutic efficacy of protein drugs by extending their plasma half-life and reducing the frequency of administration.[1][5]
-
Diagnostic and Imaging Agents: Conjugating imaging agents to targeting proteins for in vivo imaging applications.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Model Protein (e.g., IgG)
This protocol describes the two-step process of first activating the carboxylic acid group of this compound using EDC and NHS, followed by its conjugation to the primary amines of an antibody.
Materials:
-
Model Protein (e.g., Human IgG, 10 mg/mL in PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction tubes
-
Gentle mixer/rocker
Procedure:
-
Activation of this compound:
-
Prepare a 100 mM solution of this compound in anhydrous DMSO.
-
Prepare 200 mM solutions of EDC and NHS in anhydrous DMSO.
-
In a new microcentrifuge tube, combine the reagents in the following order to achieve a molar ratio of 1:1.5:1.2 (Linker:EDC:NHS):
-
10 µL of 100 mM this compound
-
7.5 µL of 200 mM EDC
-
6 µL of 200 mM NHS
-
-
Incubate the activation reaction for 30 minutes at room temperature to form the NHS-activated ester.[10]
-
-
Conjugation to the Protein:
-
To 1 mg of the model protein (100 µL of a 10 mg/mL solution), add the entire volume of the activated Amino-PEG4-C1-NHS ester solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. A common starting point is a 20-fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Boc-PEG4-functionalized protein from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect fractions and monitor the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
Protocol 2: Boc Deprotection and Secondary Conjugation
This protocol outlines the removal of the Boc protecting group to expose a primary amine, which can then be used for subsequent conjugation.
Materials:
-
Purified Boc-PEG4-Protein Conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer (e.g., 1 M Phosphate Buffer, pH 8.5)
-
Purification column (SEC)
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified Boc-PEG4-protein conjugate to remove the aqueous buffer.
-
Resuspend the dried conjugate in the deprotection solution.
-
Incubate for 30 minutes at room temperature. The reaction time may need optimization.[10]
-
Remove the deprotection solution by evaporation under a stream of nitrogen.
-
-
Neutralization and Purification:
-
Resuspend the deprotected protein-PEG4-amine in PBS and immediately adjust the pH to ~7.4 with the neutralization buffer.
-
Purify the final deprotected conjugate using an SEC column to remove any remaining deprotection reagents.
-
-
Secondary Conjugation:
-
The purified protein-PEG4-amine conjugate is now ready for reaction with an NHS-ester activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
-
The protocol for the secondary conjugation will depend on the specific molecule being attached.
-
Characterization and Data Presentation
The extent of protein functionalization, known as the Degree of Labeling (DOL) or Degree of PEGylation, must be quantified. Several analytical techniques can be employed for this purpose.[11]
Table 1: Quantitative Analysis of Protein Functionalization
| Analytical Method | Principle | Typical Results for IgG Functionalization |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines after conjugation is used to calculate the DOL.[11] | 3-5 PEGs per IgG |
| Mass Spectrometry (MS) | The increase in the molecular weight of the protein after conjugation corresponds to the mass of the attached PEG linkers. The number of linkers can be calculated from the mass shift.[11] | Mass increase of ~1.2 - 2.0 kDa |
| UV-Vis Spectroscopy | If the molecule conjugated after Boc deprotection has a unique absorbance, the DOL can be calculated using the Beer-Lambert law for both the protein and the conjugated molecule.[11] | Dependent on the secondary molecule |
| Size-Exclusion Chromatography (SEC) | PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein. | Shift in retention time of 1-2 minutes |
Visualizing Workflows and Pathways
Experimental Workflow for Protein Functionalization
The following diagram illustrates the overall workflow for the functionalization of a protein with this compound and subsequent conjugation.
Caption: Workflow for protein functionalization.
Logical Relationship in PROTAC-Mediated Protein Degradation
This diagram shows the mechanism of action for a PROTAC molecule, which could be synthesized using a PEG linker like this compound.
Caption: PROTAC mechanism of action.
Conclusion
The functionalization of proteins with this compound provides a robust and versatile method for enhancing the properties of therapeutic and diagnostic proteins. The protocols and characterization methods outlined in these notes offer a comprehensive guide for researchers and drug developers. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for achieving the desired biological activity and therapeutic effect.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. BocNH-PEG4-CH2COOH | 876345-13-0 | BKB34513 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. anjiechem.com [anjiechem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Amino-PEG4-C1-Boc Conjugation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Amino-PEG4-C1-Boc, a heterobifunctional linker, for bioconjugation. The protocols detailed herein are primarily focused on the covalent attachment of this linker to primary amine-containing biomolecules, followed by the subsequent functionalization of its terminal amine.
Introduction
This compound, structurally referred to as Boc-NH-PEG4-CH2COOH, is a versatile crosslinker pivotal in bioconjugation, drug delivery, and proteomics.[1][2] It features three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine: This group provides a stable, yet easily removable, mask for a primary amine, allowing for sequential and controlled conjugation reactions. The Boc group is readily cleaved under acidic conditions.[1][3]
-
A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances the aqueous solubility of the conjugate, reduces potential immunogenicity, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1][4]
-
A terminal carboxylic acid: This functional group allows for covalent linkage to primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins or antibodies, through the formation of a stable amide bond.[1][4]
This orthogonal reactivity makes the linker highly valuable in constructing complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The typical conjugation strategy involves a two-step process: first, the carboxylic acid is coupled to a target biomolecule, and second, after Boc deprotection, the newly exposed amine is conjugated to a second molecule of interest.
Chemical Reaction Pathway
The conjugation process involves two main stages: the activation of the carboxylic acid for amide bond formation and the deprotection of the Boc group to reveal a new reactive amine.
Caption: Chemical pathway for this compound conjugation.
Experimental Protocols
This section details the step-by-step procedures for conjugating this compound to a primary amine-containing biomolecule and the subsequent deprotection of the Boc group.
This protocol describes the activation of the linker's carboxylic acid group and its reaction with a primary amine on a target molecule (e.g., an antibody or protein).
Materials:
-
This compound (Boc-NH-PEG4-CH2COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Target biomolecule with primary amines (e.g., antibody in PBS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Equilibrate all buffers and the biomolecule solution to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer. Do not store these solutions as EDC is moisture-sensitive and NHS esters are prone to hydrolysis.[5]
-
-
Activation of this compound:
-
Conjugation to Biomolecule:
-
Add the activated linker solution to the biomolecule solution. The biomolecule should ideally be in a buffer free of primary amines (like PBS).
-
The molar excess of linker to the biomolecule can range from 5- to 20-fold, depending on the desired degree of labeling and should be optimized for each application.[5]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid denaturation of proteins.[5]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer, as the reaction between an NHS ester and a primary amine is most efficient at this pH range.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the Boc-PEG4-functionalized biomolecule using Size-Exclusion Chromatography (SEC) or dialysis to remove excess reagents and byproducts.[1]
-
Table 1: Summary of Reaction Conditions for Part A
| Parameter | Recommended Value | Notes |
| Activation Molar Ratio | 1 : 1.5 : 1.2 | (Linker : EDC : NHS) |
| Activation Time | 15 - 30 minutes | At room temperature |
| Activation pH | 4.5 - 6.0 | For optimal NHS ester formation |
| Conjugation Molar Ratio | 5- to 20-fold excess | (Linker : Biomolecule) - Application dependent |
| Conjugation Time | 1-2 hours (RT) or Overnight (4°C) | Longer times may increase labeling |
| Conjugation pH | 7.2 - 7.5 | For optimal reaction with primary amines |
| Quenching Agent | 1 M Tris-HCl or Hydroxylamine | To cap unreacted NHS esters |
This protocol removes the Boc protecting group to expose the terminal primary amine for subsequent conjugation steps.
Materials:
-
Purified Boc-protected conjugate from Part A
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Evaporation system (e.g., nitrogen stream)
Procedure:
-
Deprotection Reaction:
-
Lyophilize or carefully dry the purified conjugate to remove aqueous buffer salts.
-
Resuspend the dried conjugate in the deprotection solution (e.g., 20% TFA in DCM).[1]
-
Incubate for 30-60 minutes at room temperature. The exact time may need to be monitored and optimized depending on the substrate.[1]
-
-
Removal of Deprotection Reagent:
-
Remove the TFA and DCM, typically by evaporation under a gentle stream of nitrogen.[1]
-
The resulting deprotected conjugate now has a free amine, ready for a second conjugation reaction (e.g., with another NHS-activated molecule).
-
-
Purification (Optional but Recommended):
-
Further purify the deprotected conjugate using SEC or dialysis if residual TFA salts could interfere with subsequent steps.
-
Experimental Workflow Diagram
The entire process from reagent preparation to the final deprotected conjugate is summarized in the following workflow.
Caption: Overall experimental workflow for this compound conjugation.
Applications and Considerations
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a small molecule drug to an antibody. The antibody's lysine residues are first conjugated to the linker's carboxyl group. After Boc deprotection, a drug with an activated carboxyl group is attached to the linker's newly exposed amine.[1]
-
PROTACs: The linker can connect a ligand for a target protein to a ligand for an E3 ligase, facilitating the degradation of the target protein.[1]
-
Solubility: this compound is typically a viscous oil or waxy solid, soluble in organic solvents like DCM, DMF, and DMSO, with some aqueous solubility due to the PEG spacer.[1]
-
Storage: For long-term stability, store the reagent at -20°C under an inert atmosphere.[1]
By following these protocols, researchers can effectively utilize this compound for the controlled and sequential construction of complex bioconjugates for a wide range of therapeutic and research applications.
References
Troubleshooting & Optimization
Technical Support Center: Amino-PEG4-C1-Boc Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG4-C1-Boc coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing a Boc-protected amine, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
Q2: What are the most common causes of low yield in this compound coupling reactions?
Low yields in amide coupling reactions involving this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: Insufficient or degraded coupling reagents can lead to poor activation of the carboxylic acid partner.
-
Steric hindrance: The bulky nature of either the coupling partner or the this compound itself can impede the reaction.
-
Suboptimal reaction conditions: Incorrect pH, temperature, solvent, or reaction time can significantly reduce coupling efficiency.
-
Side reactions: Competing reactions, such as the hydrolysis of activated esters or aggregation of starting materials, can consume reactants and lower the yield of the desired product.
-
Moisture contamination: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reduced product formation.
-
Issues with the Boc protecting group: Incomplete deprotection (if the amine end is being coupled) or premature cleavage of the Boc group under acidic conditions can lead to a complex mixture of products and low yield of the desired compound.
Troubleshooting Guide for Low Yield
Problem 1: Low or No Product Formation
If you are observing very low to no formation of your desired product, consider the following troubleshooting steps.
Initial Checks:
-
Verify Reagent Quality: Ensure that all reagents, especially the coupling agents (e.g., EDC, HATU) and this compound, are fresh and have been stored under appropriate conditions (e.g., desiccated, at the correct temperature) to prevent degradation.
-
Confirm Starting Material Purity: Impurities in your carboxylic acid or this compound can interfere with the reaction. Verify the purity of your starting materials by a suitable analytical method like NMR or LC-MS.
-
Ensure Anhydrous Conditions: Moisture can significantly reduce the efficiency of the coupling reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Optimizing Reaction Conditions:
The choice of coupling agent and reaction parameters plays a critical role in the success of the coupling reaction. Below is a comparison of common coupling agents and recommended starting conditions.
| Coupling Agent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC | HOBt or NHS | DIPEA (2-3) | DMF, DCM | 0 to RT | 12-24 |
| HATU | None | DIPEA or 2,4,6-Collidine (2-4) | DMF | RT | 2-12 |
| HBTU | HOBt | DIPEA (2-3) | DMF | RT | 4-16 |
| PyBOP | None | DIPEA (2-3) | DMF, DCM | RT | 2-12 |
dot
Caption: A logical workflow for troubleshooting low yield in this compound coupling reactions.
Problem 2: Presence of Multiple Byproducts
The formation of multiple byproducts can complicate purification and significantly reduce the yield of the desired product.
Common Side Reactions and Solutions:
| Side Reaction | Cause | Suggested Solution |
| Formation of N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC) without an additive. | Always use an additive like HOBt or NHS with EDC to form a more stable active ester. |
| Hydrolysis of Activated Ester | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Dimerization/Oligomerization | Self-reaction of the carboxylic acid (if it also contains an amine) or the this compound (if the Boc group is removed). | Use appropriate protecting group strategies. If performing a one-pot deprotection and coupling, carefully control the stoichiometry and addition order of reagents. |
| Racemization | (If coupling to a chiral center) Over-activation or prolonged reaction times with certain coupling agents. | Use racemization-suppressing additives like HOBt. Consider using coupling agents known for low racemization, such as COMU or HATU, especially with sensitive substrates. |
dot
Caption: A diagram illustrating the desired reaction pathway and common side reactions.
Problem 3: Difficulty in Purification
The polar nature of the PEG chain in this compound and its derivatives can present challenges during purification.
Purification Strategies:
-
Silica (B1680970) Gel Chromatography: While challenging due to the polarity of PEGylated compounds, it can be effective with the right solvent system. A gradient elution from a non-polar solvent (e.g., DCM) to a more polar solvent system (e.g., DCM/Methanol) is often necessary. The addition of a small amount of a basic modifier like triethylamine (B128534) can sometimes improve peak shape for amine-containing compounds.
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated compounds. A C18 column with a water/acetonitrile gradient containing an additive like 0.1% TFA or formic acid is typically used.
-
Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble byproducts from the coupling reagents (e.g., EDC and its urea (B33335) byproduct). Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic impurities, while washing with a mild base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid.
Experimental Protocols
General Protocol for EDC/NHS Coupling of a Carboxylic Acid to this compound (after Boc deprotection)
-
Deprotection of this compound:
-
Dissolve Boc-NH-PEG4-C1-COOH in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure (co-evaporate with DCM or toluene (B28343) to remove residual TFA). The resulting amine salt is often used directly in the next step.
-
-
Coupling Reaction:
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt or NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Amino-PEG4-C1-COOH TFA salt (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5-3.0 equivalents) to neutralize the salt and act as a base for the coupling.
-
Add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative RP-HPLC.
-
dot
Caption: A streamlined workflow for a typical this compound coupling experiment.
Side reactions with Amino-PEG4-C1-Boc and how to avoid them
Welcome to the technical support center for Amino-PEG4-C1-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during their experiments with this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine at one end and a tert-butyl ester at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances solubility and biocompatibility.[1][2][3] It is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions to allow for subsequent conjugation.[6][7]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a dry and dark place.[4][8] For short-term storage, 0-4°C is acceptable for days to weeks.[4] The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[4]
Q3: What are the most common side reactions associated with the use of this compound?
The most common side reactions occur during the two main steps of its use: Boc deprotection and the subsequent coupling of the free amine.
-
During Boc Deprotection:
-
During Amine Coupling:
-
Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents, the activated acid can rearrange to form an unreactive N-acylurea.[11]
-
Off-target Acylation: The deprotected amine can react with unintended functional groups on the target molecule if they are not properly protected.
-
Racemization: Activation of the carboxyl group for coupling can sometimes lead to racemization of the adjacent chiral center.[12]
-
Q4: How can I avoid incomplete Boc deprotection?
To ensure complete deprotection, you can:
-
Increase Acid Concentration: If you suspect incomplete deprotection with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase the concentration to 50% TFA in DCM.[9]
-
Extend Reaction Time: Monitor the reaction using TLC, LC-MS, or NMR and extend the reaction time until the starting material is no longer observed.[9]
-
Use a Stronger Acid System: For very stubborn cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[9]
Q5: How do I prevent side reactions from the tert-butyl cation during Boc deprotection?
The addition of "scavengers" to the deprotection reaction mixture is highly recommended. Scavengers are compounds that will react with and "trap" the tert-butyl cation before it can react with your molecule of interest. A common and effective scavenger is triisopropylsilane (B1312306) (TIS).[9][10]
Troubleshooting Guide
This section provides a more in-depth look at potential issues and their solutions.
Issue 1: Low Yield or No Product After Boc Deprotection
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor reaction progress by TLC or LC-MS.[9] |
| Degradation of Starting Material | Ensure that the starting material is pure and has been stored correctly. Avoid exposure to strong acids or bases during storage.[13] |
| Loss of Product During Workup | The deprotected amine is a TFA salt and is highly polar. Ensure proper extraction procedures. Co-evaporation with toluene (B28343) can help remove residual TFA.[7] |
Issue 2: Observation of Side Products After Coupling Reaction
| Possible Cause | Recommended Solution |
| N-acylurea formation (with carbodiimide coupling) | Add an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture. This will form a more stable active ester and reduce the formation of N-acylurea.[11] |
| Off-target reactions | Ensure that other nucleophilic functional groups (e.g., other amines, thiols) on your target molecule are appropriately protected before performing the coupling reaction. |
| Racemization | Perform the coupling reaction at a lower temperature (e.g., 0°C). The choice of coupling reagent and additives can also influence the extent of racemization. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the standard procedure for the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
-
Preparation: Dissolve the Boc-protected PEG linker in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add TFA to a final concentration of 20-50% (v/v). Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v) to prevent side reactions.[7][9]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
Protocol 2: Amide Coupling of Deprotected Amino-PEG4-C1 with a Carboxylic Acid
This protocol describes a general procedure for coupling the deprotected amine with a carboxylic acid using HBTU as the coupling reagent.
-
Preparation: Dissolve the carboxylic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add Diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected Amino-PEG4-C1 (as the TFA salt, 1 equivalent) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.
Caption: Side reaction during Boc deprotection and its prevention using a scavenger.
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 864680-64-8 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound|864680-64-8|MSDS [dcchemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Amino-PEG4-C1-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Amino-PEG4-C1-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule containing a Boc-protected amine, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal functional group precursor. Its primary application is in bioconjugation and the synthesis of complex molecules like PROteolysis TArgeting Chimeras (PROTACs), where the PEG spacer enhances solubility and optimizes pharmacokinetic properties. The Boc group serves as a temporary protecting group for the primary amine, allowing for controlled, sequential reactions.
Q2: What are the storage and stability recommendations for this compound?
For long-term stability, this compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The compound is typically shipped at ambient temperature and is stable for the duration of shipping.
Q3: What are the key chemical properties of this compound?
| Property | Value |
| Chemical Formula | C14H29NO6 |
| Molecular Weight | 307.39 g/mol |
| Appearance | Typically a liquid or oil |
| Purity | >95% |
Q4: In which solvents is this compound soluble?
This compound is generally soluble in a range of organic solvents, including dichloromethane (B109758) (DCM), chloroform, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guides
This section addresses specific issues that may arise during the two main reaction steps involving this compound: Boc deprotection and subsequent conjugation of the free amine.
Part 1: Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is the initial step to reveal the reactive primary amine. This is typically achieved under acidic conditions.
Q1: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?
Incomplete deprotection is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (DCM), which can be increased to 50% if the reaction is sluggish. Alternatively, a stronger acid system like 4M HCl in dioxane can be used. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible. |
| Low Reaction Temperature | While many Boc deprotections proceed at room temperature, gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate. Proceed with caution to avoid potential side reactions. |
| Poor Solvent Choice | Ensure the solvent, typically DCM, fully dissolves the this compound to allow for efficient access of the acid to the Boc group. |
| Steric Hindrance | For larger or more complex molecules, steric hindrance around the Boc-protected amine can slow down the reaction. In such cases, extending the reaction time or using a stronger acid may be necessary. |
Q2: I am observing unexpected side products after the Boc deprotection. What could be the cause?
The formation of side products can often be attributed to the reactivity of the carbocation formed during the deprotection.
| Potential Cause | Recommended Solution |
| Alkylation of Electron-Rich Aromatic Rings | The tert-butyl cation generated during Boc removal can alkylate sensitive functional groups. Add a scavenger like triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) to the reaction mixture to quench the carbocation. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups (e.g., certain esters, acetals), they may be cleaved under the reaction conditions. Consider using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative protecting group strategy if possible. |
Part 2: Conjugation of the Deprotected Amine
Once the Boc group is removed, the resulting primary amine is ready for conjugation to a target molecule, commonly one containing an activated carboxylic acid (like an NHS ester) or a carboxylic acid that can be activated in situ.
Q1: My conjugation reaction with the deprotected Amino-PEG4-C1 is showing low yield. What are the common reasons and how can I improve it?
Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them unreactive. Ensure all reagents and solvents are anhydrous. Prepare solutions of the NHS ester immediately before use and avoid prolonged exposure to ambient moisture. |
| Suboptimal pH | The reaction of a primary amine with an NHS ester is most efficient at a pH of 7-9. For reactions in organic solvents, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. |
| Inefficient Carboxylic Acid Activation | When conjugating to a carboxylic acid, in situ activation is required. Use a sufficient molar excess of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with an activator like NHS. |
| Steric Hindrance | The accessibility of the reactive sites on both the PEG linker and the target molecule can affect reaction efficiency. Longer reaction times or gentle heating may be required. |
| Incorrect Stoichiometry | The molar ratio of the reactants is crucial. For conjugation to an NHS ester, a slight excess (1.1-1.5 equivalents) of the amine-PEG linker may be beneficial. For in situ carboxylic acid activation, the stoichiometry of the coupling agents is also critical. |
Q2: How can I minimize side reactions during the conjugation step?
Side reactions can compete with the desired conjugation, leading to a complex product mixture.
| Potential Side Reaction | Mitigation Strategy |
| Reaction with Other Nucleophiles | If the target molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), they may compete with the desired amine reaction. Site-specific protection of these groups may be necessary. |
| Oligomerization/Polymerization | If both reactants have multiple reactive sites, cross-linking and polymerization can occur. Using a controlled stoichiometry and adding one reagent slowly to the other can help minimize this. |
| Reaction with Buffers | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the PEG-amine for reaction with the NHS ester or activated carboxylic acid. Use buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. |
Experimental Protocols & Data
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Table 1: Recommended Boc Deprotection Conditions
| Parameter | Recommended Range | Notes |
| Acid | 20-50% TFA in DCM or 4M HCl in dioxane | TFA is more common and easily removed. |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Scavenger (optional) | 2.5-5% (v/v) TIS | Use if substrate is sensitive to alkylation. |
Protocol 2: Conjugation of Deprotected Amino-PEG4-C1 to an NHS Ester
This protocol provides a general method for conjugating the free amine of the PEG linker to a molecule containing an N-hydroxysuccinimide (NHS) ester.
-
Dissolve the deprotected Amino-PEG4-C1 (as the free amine or TFA salt) in a suitable anhydrous solvent (e.g., DMF, DCM, or DMSO).
-
If using the TFA salt, add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).
-
In a separate flask, dissolve the NHS ester-containing molecule in the same anhydrous solvent.
-
Add the Amino-PEG4-C1 solution to the NHS ester solution. A slight molar excess (1.1-1.5 equivalents) of the amine is often used.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).
Table 2: Recommended Conditions for Conjugation to NHS Ester
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF, DCM, or DMSO | Must be non-protic and anhydrous. |
| Base (if needed) | 2-3 eq. DIPEA or TEA | Required to neutralize the TFA salt. |
| Temperature | Room Temperature | Gentle heating may be used if reaction is slow. |
| Reaction Time | 2 - 12 hours | Monitor for completion. |
| pH (for aqueous) | 7.0 - 9.0 | Use non-amine containing buffers like PBS. |
Visual Guides
Caption: Experimental workflow for Boc deprotection and subsequent conjugation.
Caption: Troubleshooting logic for incomplete Boc deprotection.
Technical Support Center: Amino-PEG4-C1-Boc Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Amino-PEG4-C1-Boc derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal amino group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] It is typically supplied as a liquid, suggesting good solubility in many common organic solvents. The hydrophilic PEG chain enhances solubility in aqueous solutions, while the Boc group can increase solubility in nonpolar organic solvents.
Q2: In which solvents can I expect this compound to be soluble?
Q3: How does the Boc protecting group affect the solubility of the PEG derivative?
The tert-butyloxycarbonyl (Boc) group is relatively nonpolar and can influence the solubility profile of the PEG linker.[4] It can enhance solubility in less polar organic solvents. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions to yield a free amine, which will alter the solubility characteristics of the molecule.[5][6]
Q4: How do temperature and pH affect the solubility of this compound?
For many PEGylated compounds and proteins, solubility can be influenced by temperature and pH.[7][8] While specific data for this compound is limited, generally, the solubility of similar amino-containing molecules can be pH-dependent. At a pH below the pKa of the terminal amine, the protonated form may exhibit increased aqueous solubility. Temperature can also play a role; for some proteins, lower temperatures can help maintain solubility.[7] However, for other PEG compounds, increasing temperature can influence viscosity and solubility.
Q5: What are the recommended storage conditions for this compound and its solutions?
It is recommended to store this compound at -20°C under a nitrogen atmosphere for long-term stability. For short-term storage, 0-4°C is acceptable.[9] Stock solutions, particularly in organic solvents, should also be stored at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[10]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent | Refer to the solubility table of structurally similar compounds. Start with solvents like DMSO, DMF, or DCM. | The choice of solvent is critical. While PEG enhances water solubility, the Boc group may favor organic solvents. |
| Low Temperature | Gently warm the solution to room temperature or slightly above (e.g., 30-40°C). | Mild heating can increase the rate of dissolution. Avoid excessive heat to prevent potential degradation. |
| Insufficient Mixing | Use a vortex mixer or sonicator to aid dissolution. | Mechanical agitation can help break up any aggregates and ensure the compound is fully solvated. For a related compound, sonication is recommended for dissolution in DMSO and water.[] |
| Compound Degradation | Ensure the compound has been stored correctly. If degradation is suspected, obtain a new batch. | Improper storage can lead to degradation, affecting solubility. |
Issue 2: Precipitation of the Compound from Solution
| Potential Cause | Troubleshooting Step | Explanation |
| Change in Temperature | Maintain a constant temperature for your solution, especially if working at lower temperatures. | A decrease in temperature can cause the compound to precipitate out of a saturated solution. |
| Solvent Evaporation | Keep vials tightly capped to prevent solvent evaporation. | As the solvent evaporates, the concentration of the compound increases, potentially exceeding its solubility limit. |
| Change in pH or Ionic Strength (for aqueous buffers) | Ensure the pH and ionic strength of your buffer are optimized for your compound's solubility. | For molecules with ionizable groups, changes in pH can significantly impact solubility.[8] |
| Reaction with Buffer Components | Test the solubility in different buffer systems to identify any incompatibilities. | Some buffer components may interact with the compound, leading to precipitation. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar compounds to provide an estimate for this compound.
| Compound | Solvent | Solubility | Reference |
| Amino-PEG4-amine | DMSO | 120 mg/mL (requires sonication) | [] |
| Amino-PEG4-amine | Water | 120 mg/mL (requires sonication) | [] |
| Amino-PEG4-amine | DCM | Soluble | [3] |
| Amino-PEG4-amine | DMF | Soluble | [3] |
| Boc-N-amino-PEG4-acid | DCM | Soluble | [2] |
| Boc-N-amino-PEG4-acid | THF | Soluble | [2] |
| Boc-N-amino-PEG4-acid | Acetonitrile | Soluble | [2] |
| Boc-N-amino-PEG4-acid | DMF | Soluble | [2] |
| Boc-N-amino-PEG4-acid | DMSO | Soluble | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general procedure for dissolving this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO, DMF, or DCM
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol for Boc Deprotection of a PEG Linker
This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[6]
Visualizations
References
- 1. This compound|CAS 864680-64-8|DC Chemicals [dcchemicals.com]
- 2. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Characterization of Impurities in Amino-PEG4-C1-Boc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities that may arise during the synthesis of Amino-PEG4-C1-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, with the IUPAC name tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate, is a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG4 (tetraethylene glycol) component of the linker enhances the solubility and permeability of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective, stepwise synthesis of the PROTAC.
Q2: What are the common impurities I might encounter in the synthesis of this compound?
Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted starting materials: Residual amounts of the initial PEGylated amine or the Boc-anhydride.
-
Di-Boc protected species: The formation of a molecule where two Boc groups have reacted with the amine.
-
Oligomers of different PEG lengths: Commercial PEG reagents can contain a distribution of chain lengths, leading to impurities with PEG3 or PEG5.
-
-
Degradation Products:
-
Deprotected amine: Premature removal of the Boc group can lead to the free amine impurity.
-
Oxidation products: The ether linkages in the PEG chain can be susceptible to oxidation.
-
Formic acid and formaldehyde: These can be trace impurities in PEG reagents.
-
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification steps (e.g., dichloromethane, ethyl acetate) and leftover coupling reagents.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying purity and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main compound and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can help identify and quantify major impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Purity of the Final Product Observed by HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress more frequently using TLC or a rapid LC-MS method. - Ensure the stoichiometry of reagents is correct. An excess of Boc-anhydride may be necessary. - Check the quality and dryness of your solvents and reagents. |
| Inefficient Purification | - Optimize your column chromatography conditions (e.g., gradient, solvent system). - Consider using a different stationary phase for your chromatography. - Recrystallization may be an option if the product is a solid. |
| Product Degradation | - Avoid excessive heat and exposure to strong acids or bases during workup and purification. - Store the final product under recommended conditions (typically at -20°C under an inert atmosphere).[2][3][4] |
Problem 2: Unexpected Peaks in the LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Presence of PEG Oligomers | - Check the specifications of your starting PEG material. Use a high-purity, monodisperse PEG if possible. - Analyze the mass difference between the main peak and the impurity peaks. A difference of 44 Da often corresponds to one ethylene (B1197577) glycol unit. |
| Di-Boc Protected Impurity | - The mass of this impurity would be 100 Da higher than the desired product. - Reduce the amount of Boc-anhydride used or add it more slowly to the reaction mixture. |
| Formation of Adducts | - In electrospray ionization (ESI) MS, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). This is common for PEG-containing molecules. |
Problem 3: Ambiguous NMR Spectrum
| Potential Cause | Troubleshooting Steps |
| Broad Peaks | - This could be due to the presence of paramagnetic impurities or aggregation. Ensure your sample is free of metal contaminants. - The viscosity of the sample can also lead to broader peaks. Diluting the sample may help. |
| Overlapping Signals | - The signals from the PEG backbone protons often overlap in the 3.5-3.7 ppm region. - Using a higher field NMR spectrometer (e.g., 600 MHz) can improve resolution. |
| Presence of Water | - A broad peak around 1.5-4.5 ppm (depending on the solvent) could indicate the presence of water. Ensure your NMR solvent is dry. |
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying unknown impurities in your this compound sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method can be used to determine the mass of the main product and any impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
¹H NMR Spectroscopy for Structural Confirmation
This protocol is for obtaining a ¹H NMR spectrum to confirm the structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 1.45 (s, 9H): -C(CH₃)₃ (Boc group)
-
δ 2.8-2.9 (t, 2H): -CH₂-NH₂
-
δ 3.5-3.7 (m, 16H): -O-CH₂-CH₂-O- (PEG backbone)
-
δ 4.1 (s, 2H): -O-CH₂-C=O
-
Amine protons (NH₂) may appear as a broad singlet and its chemical shift can vary.
-
Quantitative Data Summary
The following tables provide a summary of expected analytical data for pure this compound and potential impurities.
Table 1: Expected HPLC and LC-MS Data
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| This compound | ~15-20 | 308.2 |
| Amino-PEG3-C1-Boc | Shorter than main peak | 264.2 |
| Amino-PEG5-C1-Boc | Longer than main peak | 352.2 |
| Di-Boc-Amino-PEG4-C1-Boc | Longer than main peak | 408.2 |
| Deprotected Amine | Shorter than main peak | 208.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |
| -CH₂-NH₂ | ~2.8-2.9 | triplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 | multiplet | 16H |
| -O-CH₂-C=O | ~4.1 | singlet | 2H |
Synthesis and Impurity Formation Pathway
The diagram below illustrates a simplified synthetic route for this compound and highlights potential points where impurities can be introduced.
References
Storage and handling of Amino-PEG4-C1-Boc to prevent degradation
This technical support center provides guidance on the proper storage, handling, and troubleshooting for Amino-PEG4-C1-Boc to ensure its stability and prevent degradation during research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the molecule, affecting experimental outcomes.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry, dark environment. |
| Long-term (months to years) | -20 °C | Dry, dark environment, consider storing under an inert gas like nitrogen. |
Q2: How should I handle this compound upon receipt and during use?
Proper handling is critical to prevent contamination and degradation.
-
Upon Receipt: The product is typically shipped at ambient temperature and is stable for a few weeks.[1] Upon arrival, it is recommended to store it at the appropriate temperature as outlined in the table above.
-
During Use: Avoid repeated freeze-thaw cycles. If you need to use small quantities at different times, it is best to aliquot the compound upon first use. Ensure that the compound is brought to room temperature before opening the vial to prevent condensation, which can introduce moisture and lead to hydrolysis.
Q3: What are the primary causes of this compound degradation?
The two main points of vulnerability in the this compound molecule are the Boc-protecting group and the polyethylene (B3416737) glycol (PEG) backbone.
-
Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and will be cleaved to expose the free amine.[2]
-
PEG Backbone Degradation: The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and certain metal ions. This degradation can lead to the formation of impurities such as aldehydes and ketones.
Q4: Can I dissolve this compound in an aqueous buffer for my experiments?
While the PEG chain enhances water solubility, the stability of the compound in aqueous solutions is pH-dependent. It is advisable to prepare aqueous solutions fresh for each experiment. Avoid acidic buffers (pH < 6) to prevent cleavage of the Boc-protecting group. For long-term storage, it is best to keep the compound in a dry, solid form or dissolved in a dry, aprotic organic solvent.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
Issue 1: Inconsistent or unexpected experimental results.
This is often the first sign of compound degradation.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the storage and handling history of the compound. If improper conditions are suspected, it is advisable to use a fresh vial of the reagent. Perform a purity check using HPLC or NMR as detailed in the Experimental Protocols section. |
| Incorrect Buffer/Solvent pH | Ensure the pH of your reaction buffer is not acidic. If your protocol requires acidic conditions, the Boc group will be removed. |
| Presence of Oxidizing Agents | Avoid using reagents or solvents that may contain peroxides or other oxidizing agents, as these can degrade the PEG chain. |
Issue 2: Appearance of new, unexpected peaks in HPLC or NMR analysis.
This is a direct indication of impurity formation or degradation.
Potential Degradation Pathways & Identification:
Caption: Degradation of this compound.
Troubleshooting Steps:
-
Identify the Degradation Product:
-
Boc-deprotection: A new species with a lower molecular weight will be observed by mass spectrometry. In ¹H NMR, the characteristic peak for the tert-butyl group (a singlet at ~1.4 ppm) will disappear.
-
PEG Chain Oxidation: This can result in a complex mixture of products. Aldehyde and carboxylic acid formation can be detected by specific chemical tests or inferred from changes in the PEG-related signals in the NMR spectrum.
-
-
Review Experimental Conditions:
-
Check the pH of all solutions used.
-
Ensure that all solvents are peroxide-free.
-
Protect the compound from excessive exposure to light and heat.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to detect the presence of degradation products.
References
Troubleshooting guide for Amino-PEG4-C1-Boc experiments
Welcome to the technical support center for Amino-PEG4-C1-Boc (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental use of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a heterobifunctional linker containing a Boc-protected amine and a terminal primary amine.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugated molecules.[3][4][5]
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., nitrogen).[6] For short-term storage, 0-4°C is acceptable.[6] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[6]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is not extensively published, PEG linkers are generally soluble in a variety of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[7] The PEG chain also imparts water solubility.[3] For a similar compound, Amino-PEG4-amine, the solubility in both DMSO and water is reported to be 120 mg/mL, which may require ultrasonication.[]
Q4: What are the main applications of this compound?
A4: This linker is widely used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][6] Its heterobifunctional nature allows for the sequential conjugation of two different molecules.[2][9]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Boc Deprotection
Problem 1: Incomplete Boc deprotection.
-
Possible Cause 1: Insufficient acid strength or concentration. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[10][11] If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[10]
-
Possible Cause 2: Inadequate reaction time or temperature. Boc deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete removal.[10]
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] While many deprotections proceed at room temperature, gentle heating might be required for some substrates.[10]
-
-
Possible Cause 3: Steric hindrance. The bulky nature of the molecule conjugated to the PEG linker might sterically hinder the acid's access to the Boc group.[10]
-
Solution: In addition to increasing reaction time and acid concentration, consider using a less sterically hindered acid or a different solvent system that may improve the conformation of the substrate for better accessibility.
-
-
Possible Cause 4: Poor solvent choice. The solvent must be able to dissolve both the PEG-linked compound and the acid.[10]
-
Solution: Ensure your substrate is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[10]
-
Problem 2: Observation of side products after Boc deprotection.
-
Possible Cause 1: Acid-labile functional groups. If your molecule contains other acid-sensitive groups, they may be cleaved or modified during Boc deprotection.
-
Solution: Use milder acidic conditions (e.g., lower TFA concentration) and carefully monitor the reaction. Alternatively, consider a different protecting group strategy for other functional groups that is orthogonal to the Boc group.
-
-
Possible Cause 2: Alkylation of sensitive residues. The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues, such as tryptophan or methionine, in peptides or proteins.
-
Solution: Add scavengers like triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap the tert-butyl cations.[10]
-
Coupling Reactions
Problem 3: Low yield in the subsequent coupling reaction.
-
Possible Cause 1: Incomplete Boc deprotection. Residual Boc-protected amine will not participate in the coupling reaction.
-
Solution: Ensure complete Boc deprotection by monitoring the reaction with TLC or LC-MS before proceeding to the coupling step.
-
-
Possible Cause 2: Inefficient activation of the carboxylic acid. For coupling the deprotected amine with a carboxylic acid, the acid needs to be activated.
-
Possible Cause 3: Suboptimal reaction pH. The pH of the reaction is crucial for efficient coupling. For NHS ester reactions, a pH of 7.5-8.5 is optimal.[4]
-
Solution: Adjust and maintain the pH of the reaction mixture within the optimal range for the specific coupling chemistry being used.
-
-
Possible Cause 4: Steric hindrance. The size and nature of the molecules being coupled can cause steric hindrance.
-
Solution: Using a longer PEG linker can provide more spatial separation and reduce steric hindrance.[4]
-
Problem 4: Difficulty in purifying the final conjugate.
-
Possible Cause 1: Excess reagents. Unreacted PEG linker and coupling reagents can co-purify with the desired product.
-
Solution: Use an appropriate purification method such as size-exclusion chromatography, dialysis, or affinity purification to separate the final conjugate from smaller molecules.[4]
-
-
Possible Cause 2: Aggregation of the conjugate. The final product may be prone to aggregation, making purification difficult.
-
Solution: The PEG linker itself generally improves the solubility of the conjugate.[4] However, if aggregation is an issue, consider optimizing the buffer conditions (pH, ionic strength) or using additives that reduce aggregation.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 864680-64-8 | [6] |
| Molecular Formula | C14H29NO6 | [6] |
| Molecular Weight | 307.39 g/mol | [6] |
| Purity | >95% or >97% | [6] |
| Physical Form | Liquid | |
| Storage Temperature | -20°C (long-term) | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the general procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).
-
Dissolution: Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).[10]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[10]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[10]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]
-
Protocol 2: Amide Coupling with the Deprotected Amine
This protocol describes the coupling of the deprotected amine with a carboxylic acid using EDC/NHS chemistry.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling Reaction:
-
Dissolve the deprotected and neutralized Amino-PEG4-C1 compound in the same solvent.
-
Add the solution of the activated NHS ester to the amine solution.
-
If starting from the TFA salt of the amine, add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the coupling.
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using an appropriate method such as flash chromatography, preparative HPLC, or precipitation.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for Boc deprotection.
Caption: Analogy of a bioconjugation reaction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BocNH-PEG4-CH2COOH | 876345-13-0 | BKB34513 | Biosynth [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. medkoo.com [medkoo.com]
- 7. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 13. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
Validation & Comparative
A Head-to-Head Comparison of Amino-PEG4-C1-Boc and Amino-PEG4-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties influence the solubility, stability, and overall efficacy of the final product. This guide provides an objective comparison of two commonly used heterobifunctional PEG linkers: Amino-PEG4-C1-Boc and Amino-PEG4-acid.
Understanding the Linkers
This compound is a heterobifunctional linker featuring a free primary amine at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The "C1" designation refers to the methylene (B1212753) group adjacent to the carboxyl group. This linker is particularly useful in the synthesis of PROTACs.[1][2][3][4]
Amino-PEG4-acid is a similar heterobifunctional linker containing a primary amine and a carboxylic acid, also separated by a PEG4 spacer.[5] Both functional groups are unprotected, allowing for direct reaction.
The key difference lies in the Boc protecting group on the carboxylic acid of this compound. This protection allows for a sequential and controlled conjugation strategy, which can be advantageous in multi-step syntheses.[6]
Performance Characteristics: A Strategic Comparison
The choice between these two linkers is primarily dictated by the desired conjugation strategy and the chemical nature of the molecules to be conjugated.
| Feature | This compound | Amino-PEG4-acid | Rationale & Considerations |
| Primary Amine Reactivity | Readily available for conjugation with activated esters (e.g., NHS esters), carboxylic acids (via EDC/NHS), etc. | Readily available for conjugation with activated esters, carboxylic acids, etc. | Both linkers offer a versatile primary amine for initial conjugation. |
| Carboxylic Acid Reactivity | Requires Boc deprotection (acidic conditions) prior to activation and conjugation. | Can be directly activated (e.g., with EDC/NHS) for conjugation to primary amines. | The Boc group in this compound prevents unwanted side reactions of the carboxylic acid during the initial conjugation step involving the amine.[6] |
| Conjugation Strategy | Sequential/Orthogonal. The amine can be reacted first, followed by deprotection and reaction of the carboxylic acid. | Direct. Either the amine or the carboxylic acid can be reacted, but protecting one group may be necessary for sequential reactions. | This compound is ideal for complex syntheses where precise control over the reaction sequence is crucial. |
| Reaction Steps | Typically involves an initial coupling via the amine, followed by a deprotection step and a second coupling. | Can involve a single coupling step if the reaction partner has a compatible functional group for either the amine or the acid. | The additional deprotection step for this compound adds to the overall synthesis time and requires careful optimization to ensure complete removal of the Boc group without affecting the rest of the molecule.[7] |
| Stability of Final Conjugate | The final amide bond formed from the carboxylic acid is highly stable. | The final amide bond is also highly stable. | Amide bonds are generally more stable to hydrolysis than ester bonds.[1][8] |
| Typical Applications | PROTAC synthesis, multi-step synthesis of complex bioconjugates.[1][2][3] | General bioconjugation, ADC synthesis.[9][10][11] | The choice often depends on the overall synthetic route and the functional groups present on the molecules to be conjugated. |
Experimental Protocols
Protocol 1: Bioconjugation using Amino-PEG4-acid
This protocol describes a typical two-step conjugation where the carboxylic acid of Amino-PEG4-acid is first activated and reacted with a primary amine on a target molecule (Molecule 1), followed by the reaction of the linker's amine with an activated molecule (Molecule 2).
Materials:
-
Amino-PEG4-acid
-
Molecule 1 (containing a primary amine)
-
Molecule 2 (containing an NHS ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Amino-PEG4-acid:
-
Dissolve Amino-PEG4-acid in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of the linker.
-
-
Conjugation to Molecule 1:
-
Dissolve Molecule 1 in Coupling Buffer.
-
Add the activated Amino-PEG4-acid solution to the Molecule 1 solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add Quenching Solution to stop the reaction.
-
Purify the Molecule 1-PEG4-Amine conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis).
-
-
Conjugation to Molecule 2:
-
Dissolve the purified Molecule 1-PEG4-Amine in Coupling Buffer.
-
Add Molecule 2-NHS ester (1.5 equivalents).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Final Purification:
-
Purify the final bioconjugate (Molecule 1-PEG4-Molecule 2) using an appropriate chromatographic technique.
-
Protocol 2: Bioconjugation using this compound
This protocol outlines a sequential conjugation, first reacting the free amine of this compound, followed by deprotection of the Boc group and subsequent conjugation of the carboxylic acid.
Materials:
-
This compound
-
Molecule 1 (containing an NHS ester)
-
Molecule 2 (containing a primary amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
EDC and NHS
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Conjugation of Molecule 1 to the Amine of the Linker:
-
Dissolve this compound in Coupling Buffer.
-
Add Molecule 1-NHS ester (1.2 equivalents).
-
Stir the reaction for 2-4 hours at room temperature.
-
Purify the resulting Molecule 1-PEG4-C1-Boc conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in DCM.
-
Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.[7]
-
Monitor the reaction by LC-MS for complete deprotection.
-
Remove the TFA and DCM under reduced pressure. The resulting product is Molecule 1-PEG4-C1-Acid.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the deprotected conjugate in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Molecule 2:
-
Dissolve Molecule 2 in Coupling Buffer.
-
Add the activated conjugate solution to the Molecule 2 solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final bioconjugate (Molecule 1-PEG4-Molecule 2) using an appropriate chromatographic technique.
-
Visualizing the Workflows
Caption: A logical workflow for a two-step bioconjugation using Amino-PEG4-acid.
Caption: A sequential bioconjugation workflow using this compound.
Conclusion
The choice between this compound and Amino-PEG4-acid is a strategic one, dependent on the specific requirements of the bioconjugation.
-
Amino-PEG4-acid is a straightforward choice for direct conjugations where the reactivity of both the amine and carboxylic acid can be controlled by the reaction conditions or the nature of the binding partners. It is suitable for simpler conjugations or when a one-pot reaction is desired.
-
This compound offers superior control for more complex, multi-step syntheses. The Boc protecting group allows for orthogonal chemistry, ensuring that the carboxylic acid end of the linker does not interfere with the initial conjugation at the amine terminus. This is particularly valuable in the synthesis of PROTACs and other precisely engineered bioconjugates where the sequential addition of different molecules is required.
Ultimately, the optimal linker choice will depend on a careful consideration of the overall synthetic strategy, the chemical functionalities of the molecules to be conjugated, and the desired purity and homogeneity of the final product. The experimental protocols provided herein offer a foundation for developing robust and efficient bioconjugation procedures for either linker.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino-PEG4-Boc | CAS#:581065-95-4 | Chemsrc [chemsrc.com]
- 4. anjiechem.com [anjiechem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Stability Assessment of Amino-PEG4-C1-Boc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of linker molecules is a critical parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, significantly influences the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides a comparative assessment of the stability of Amino-PEG4-C1-Boc, a heterobifunctional linker featuring a tetraethylene glycol (PEG) spacer, a C1 alkyl chain, and a Boc-protected amine.
The stability of this linker is primarily dictated by its two key components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the PEG backbone. The Boc group is notoriously sensitive to acidic conditions, which allows for its removal to reveal a primary amine for subsequent conjugation.[1][2] Conversely, the PEG chain generally enhances the solubility and in vivo stability of the conjugate.[][][5][6]
Comparative Stability Analysis
While specific quantitative stability data for this compound is not extensively available in the public domain, we can infer its stability profile based on the known characteristics of its constituent parts and compare it to other common linker types.
Table 1: Comparative Stability of Different Linker Moieties
| Linker/Moiety | Stability Condition | Expected Stability | Rationale |
| Boc-Protected Amine | Acidic pH (e.g., pH < 4) | Low | The Boc group is designed to be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][7] |
| Neutral & Basic pH (e.g., pH 7.4, pH > 8) | High | The Boc group is generally stable to basic and nucleophilic conditions.[1] | |
| PEG Backbone | Physiological Conditions (pH 7.4, 37°C) | High | The ether linkages of the PEG chain are generally stable under physiological conditions. |
| Oxidative Stress | Moderate | PEGs can be susceptible to oxidative degradation. | |
| Alkyl Chain (C1) | Physiological Conditions | High | Short alkyl chains are chemically stable. |
| Alternative Linker: Alkyl Chain | Physiological Conditions | High | Alkyl chains are generally more hydrophobic and rigid than PEG chains of similar length. |
| Alternative Linker: Cleavable (e.g., Val-Cit) | In Plasma | Variable | Stability can vary between species (e.g., less stable in mouse plasma than human plasma).[8] |
| Intracellular (Lysosomal) | Low | Designed to be cleaved by specific enzymes like cathepsins.[8] | |
| Alternative Linker: Non-Cleavable (e.g., Thioether) | Physiological & Intracellular Conditions | High | Forms a stable covalent bond. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of an this compound conjugate, the following experimental protocols are recommended.
Protocol 1: pH Stability Assessment
This experiment evaluates the stability of the conjugate across a range of pH values.
Materials:
-
This compound conjugated to a molecule of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare stock solutions of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1-10 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any reaction by adding an equal volume of cold acetonitrile (B52724).
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining.[9]
Protocol 2: Plasma Stability Assessment
This assay determines the stability of the conjugate in a biological matrix, which is crucial for predicting its in vivo half-life.
Materials:
-
This compound conjugate
-
Human, mouse, and rat plasma
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the conjugate stock solution to the plasma to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Immediately add the aliquot to 3-4 volumes of the cold protein precipitation solution to stop enzymatic activity and precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining intact conjugate.[8]
Data Presentation
The quantitative data from these stability studies should be summarized in tables to facilitate easy comparison.
Table 2: Hypothetical pH Stability of an this compound Conjugate (% Intact Conjugate Remaining)
| Time (hours) | pH 5.0 | pH 7.4 | pH 9.0 |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 99 | 99 |
| 4 | 80 | 98 | 98 |
| 24 | 40 | 95 | 96 |
| 48 | 15 | 92 | 93 |
Table 3: Hypothetical Plasma Stability of an this compound Conjugate (Half-life in minutes)
| Species | Half-life (t½) |
| Human Plasma | > 240 |
| Mouse Plasma | > 240 |
| Rat Plasma | > 240 |
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows related to the stability assessment of this compound conjugates.
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Workflow for assessing conjugate stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-NH-PEG-COOH [myskinrecipes.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Protein Modification: A Comparative Guide to Amino-PEG4-C1-Boc and Alternatives for Enhancing Biological Activity
For researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of proteins, chemical modification is a cornerstone strategy. This guide provides a comprehensive comparison of Amino-PEG4-C1-Boc, a bifunctional linker primarily utilized in Proteolysis Targeting Chimeras (PROTACs), with established and emerging technologies designed to improve the in vivo performance of therapeutic proteins. We present a data-driven analysis of leading alternatives, including traditional PEGylation, PASylation, and XTENylation, supported by detailed experimental protocols and visual workflows to inform your research and development decisions.
Understanding this compound: A Tool for Targeted Protein Degradation
This compound is a heterobifunctional molecule featuring a Boc-protected amine and a carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. While its chemical structure allows for the modification of primary amines on a protein surface after deprotection of the Boc group, its predominant application lies in the field of PROTACs. In this context, it serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.
The design of the linker in a PROTAC is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. The flexibility and length of the PEG chain in linkers like this compound can significantly influence the efficacy of the resulting PROTAC.
Due to its primary role as a PROTAC linker, there is a conspicuous absence of publicly available data directly comparing the effect of this compound on the in vivo biological activity (e.g., enhanced half-life, stability, and efficacy) of a modified protein against other PEGylation reagents or alternative polymer technologies. Therefore, this guide will focus on comparing established methods for enhancing protein bioactivity, providing a valuable resource for researchers whose goal is to improve the therapeutic properties of their protein of interest.
Comparative Analysis of Protein Modification Technologies
The following sections provide a detailed comparison of leading technologies for enhancing protein stability, extending plasma half-life, and improving overall therapeutic efficacy.
Data Presentation: Quantitative Comparison of Modification Technologies
The table below summarizes key performance indicators for various protein modification strategies based on published experimental data.
| Modification Technology | Protein Example | Key Performance Metric | Unmodified Protein | Modified Protein | Fold Improvement | Reference |
| PEGylation (20 kDa) | Interferon-α2a | In vivo half-life | 1.2 h | 13.3 h | ~11x | [1] |
| PEGylation (40 kDa) | Interferon-α2a | In vivo half-life | 1.2 h | 34.1 h | ~28x | [1] |
| PEGylation (Branched 40 kDa) | Tumor Necrosis Factor-α | Antitumor Activity (in vivo) | - | Loss of activity | - | [2] |
| PASylation (600 residues) | Human Growth Hormone | In vivo half-life (i.v. in mice) | 2.8 min | 4.42 h | ~95x | [3][4] |
| PASylation (400 residues) | Fab fragment | In vivo half-life (in mice) | - | Significantly prolonged | - | [3] |
| XTENylation | Glucagon | In vivo efficacy | Required frequent dosing | Effective overnight (12h) | - | [5] |
| HESylation | Anakinra | Affinity (KD) | ~10-9 M | ~10-8 M | ~10x decrease | [6] |
| HESylation | Anakinra | Viscosity (at 75 mg/mL) | - | ~40% lower than PEG-Anakinra | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of your own studies.
Protocol 1: Amine-Reactive PEGylation of a Protein
This protocol describes a general procedure for the random modification of primary amines (N-terminus and lysine (B10760008) residues) on a protein surface using an amine-reactive PEG derivative (e.g., mPEG-NHS ester).
Materials:
-
Protein of interest
-
mPEG-NHS ester (of desired molecular weight)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or Size-Exclusion Chromatography (SEC) system for purification
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a desired molar excess (e.g., 5:1, 10:1, 20:1 PEG:protein).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C overnight.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and quenching reagents by dialysis against a suitable buffer or by using SEC.
-
Characterization: Analyze the degree of PEGylation and purity of the conjugate using SDS-PAGE, which will show an increase in molecular weight for the PEGylated protein compared to the unmodified protein. Further characterization can be performed using techniques like MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Receptor Binding Assay (Radioligand Binding Assay)
This protocol outlines a competitive binding assay to determine the effect of modification on the receptor binding affinity of a protein.
Materials:
-
Unmodified and modified protein
-
Radiolabeled ligand specific for the receptor
-
Cell membranes or purified receptors
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of radiolabeled ligand and a fixed amount of receptor preparation to each well.
-
Competition: Add increasing concentrations of either the unmodified protein or the modified protein to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) to quantify the binding affinity.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol describes a basic procedure to determine the in vivo half-life of a modified protein compared to its unmodified counterpart in a rodent model.
Materials:
-
Unmodified and modified protein
-
Animal model (e.g., mice or rats)
-
Dosing vehicles (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA or other suitable analytical method to quantify the protein in plasma
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of either the unmodified or modified protein to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, 72 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Protein Quantification: Measure the concentration of the protein in the plasma samples using a validated ELISA or other sensitive analytical method.
-
Data Analysis: Plot the plasma concentration of the protein versus time on a semi-logarithmic scale.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including the elimination half-life (t₁/₂), area under the curve (AUC), and clearance (CL), using appropriate pharmacokinetic modeling software.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: General experimental workflow for protein modification and activity assessment.
Caption: Simplified signaling pathway initiated by ligand-receptor binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Drug Discovery: A Comparative Guide
In the landscape of modern drug development, particularly in the realm of bioconjugates such as antibody-drug conjugates (ADCs), the choice of a linker molecule is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug. This guide provides an objective comparison of the effects of different length PEG linkers on key drug properties, supported by experimental data and detailed methodologies.
Data Presentation: The Influence of PEG Linker Length on Key ADC Parameters
The length of the PEG linker can significantly influence the efficacy and safety of an antibody-drug conjugate. A longer PEG chain generally improves the hydrophilicity of the ADC, which can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][2] Furthermore, the hydrodynamic radius of the ADC increases with longer PEG chains, which in turn reduces renal clearance and extends the plasma half-life.[1][] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, necessitating a careful optimization of the linker length for each specific ADC.[1][4]
Below is a summary of quantitative data from preclinical studies comparing the performance of ADCs with different PEG linker lengths.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity and Plasma Half-Life of ADCs
| PEG Linker Length (Number of PEG units) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-Life (t1/2, hours) | Reference Compound/Study |
| PEG2 | 0.1 - 1.0 | ~100 | ADC with Val-Cit-PABC trigger |
| PEG4 | Not specified | Not specified | ADC with non-cleavable linker |
| PEG8 | 0.5 - 5.0 | >150 | ADC with glucuronide-MMAE linker |
| PEG12 | 1.0 - 10.0 | >150 | ADC with glucuronide-MMAE linker |
| PEG18 | Plausible balanced profile | Likely in the optimal range for clearance | Inferred from trends |
| PEG24 | >10.0 | >150 | ADC with glucuronide-MMAE linker |
Note: The data is synthesized from multiple studies using different antibody-payload combinations and experimental models, which may influence the results. The IC50 values are indicative and can vary significantly based on the cell line and payload used. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[1]
Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length (Number of PEG units) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference Compound/Study |
| Short (e.g., PEG2, PEG4) | Moderate | General observation |
| Medium (e.g., PEG8, PEG12) | Often Improved | Trend observed in multiple studies |
| Long (e.g., PEG24) | Potentially Diminished (payload dependent) | Payload and target dependent |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative overview based on available literature.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).[1]
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[1]
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]
Pharmacokinetic (PK) Study in Animal Models
This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted over time.
-
Animal Model: Use healthy, male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range.[1]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.[1]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[1]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[1]
-
Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance using appropriate software.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV-Visible Spectrophotometry: This is a simple and convenient method. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorption wavelength of the drug) and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated based on the Beer-Lambert law.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the light and heavy chains of the reduced ADC. The peak area percentage of each chain in the UV chromatogram is integrated, and combined with the number of drug conjugates corresponding to each peak, the weighted average DAR is calculated.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique that separates ADC species with different numbers of conjugated drugs. The relative peak areas of the different species are used to calculate the average DAR.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[9][10]
Mandatory Visualization
Logical Relationship of PEG Linker Properties
Caption: Impact of increasing PEG linker length on ADC properties.
Experimental Workflow for Evaluating PEGylated ADCs
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. hpst.cz [hpst.cz]
- 10. sciex.com [sciex.com]
Validating the Conjugation Efficiency of Amino-PEG4-C1-Boc: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy and success of the final product, be it an antibody-drug conjugate (ADC), a PROTAC, or a fluorescently labeled protein for imaging. This guide provides a comparative analysis of Amino-PEG4-C1-Boc, a discrete polyethylene (B3416737) glycol (dPEG®) linker, against other common PEGylating agents. The focus is on the validation of conjugation efficiency, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison of PEG Linkers
The efficiency of a conjugation reaction is a key parameter, directly impacting the yield, purity, and homogeneity of the resulting bioconjugate. While specific efficiencies are highly dependent on the substrate and reaction conditions, the following table presents a summary of expected performance characteristics for this compound compared to a standard linear PEG linker and a branched PEG linker, based on established principles of PEGylation.
| Feature | This compound (Discrete PEG) | Standard Linear PEG Linker (Polydisperse) | Branched PEG Linker |
| Purity of Final Conjugate | High (Monodisperse nature leads to a single molecular weight product)[1] | Moderate to Low (Polydispersity of PEG results in a heterogeneous mixture)[2][3] | High (Can be designed for specific valency and homogeneity)[4] |
| Reaction Yield | High (Well-defined reactivity) | Variable (Dependent on the distribution of reactive species) | High (Often used in enzymatic conjugations with high efficiency)[4] |
| Drug-to-Antibody Ratio (DAR) Control | Excellent (Precise control over the number of conjugated molecules) | Poor (Leads to a distribution of DAR species) | Excellent (Enables higher DAR without inducing aggregation)[4] |
| Solubility Enhancement | Good[5] | Good[6] | Excellent (Three-dimensional structure can enhance solubility)[4] |
| Immunogenicity | Low (PEGylation is known to reduce immunogenicity)[5][7] | Low to Moderate (Larger, polydisperse PEGs may have higher potential) | Low (Shielding effect can be superior)[4] |
| Steric Hindrance | Moderate (Flexible spacer minimizes steric hindrance)[5] | Variable (Depends on chain length) | Potentially Higher (Branched structure can be bulkier) |
Experimental Protocols for Validating Conjugation Efficiency
Accurate determination of conjugation efficiency requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for characterizing PEGylated proteins and quantifying the extent of conjugation.[3][6][7][8]
Protocol 1: Quantification of Conjugation Efficiency using Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for separating the unconjugated biomolecule from the PEGylated product to determine the reaction efficiency.
Materials:
-
Conjugation reaction mixture
-
RP-HPLC system with a C4 or C18 column[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
UV Detector
Procedure:
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C4 or C18, 5 µm particle size, 300 Å pore size
-
Flow Rate: 1 mL/min
-
Column Temperature: 45-80 °C (higher temperatures can improve peak shape for large proteins)[8][9]
-
Detection: UV at 220 nm or 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[9]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated biomolecule and the PEGylated conjugate. The conjugated species will typically have a shorter retention time due to the hydrophilic nature of the PEG linker.
-
Integrate the peak areas of the unconjugated and conjugated species.
-
Calculate the conjugation efficiency as: Efficiency (%) = (Area of Conjugated Peak / (Area of Unconjugated Peak + Area of Conjugated Peak)) * 100
-
Protocol 2: Characterization by Mass Spectrometry (MS)
MS provides a definitive confirmation of conjugation and allows for the determination of the number of PEG units attached to the biomolecule.[6][7]
Materials:
-
Purified bioconjugate from HPLC or size-exclusion chromatography
-
Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer[7]
-
Formic acid
Procedure:
-
Sample Preparation: Desalt the purified conjugate sample. Dilute to approximately 0.1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid.
-
MS Analysis:
-
Data Deconvolution:
-
The raw ESI-MS spectrum will show a series of multiply charged ions. Use deconvolution software to convert this spectrum into a zero-charge mass spectrum.[1][4]
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated biomolecule and the biomolecule conjugated with one, two, or more PEG linkers.
-
The mass difference between the peaks will correspond to the mass of the attached this compound linker (after loss of the Boc protecting group and formation of an amide bond).
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment and subsequent analysis to validate the conjugation efficiency.
Signaling Pathway Diagram
While this compound is a linker and not directly involved in signaling, it is often used to attach payloads to antibodies that target specific signaling pathways. The following diagram illustrates a generic antibody-drug conjugate targeting a receptor tyrosine kinase (RTK) pathway, a common application for such linkers.
References
- 1. enovatia.com [enovatia.com]
- 2. sciex.com [sciex.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG4-C1-Boc
Essential safety and logistical protocols for the handling and disposal of Amino-PEG4-C1-Boc are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, offering clarity on personal protective equipment, operational plans, and proper disposal methods.
This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To minimize the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate. | To avoid inhalation of any potential vapors or aerosols. |
This table is based on general recommendations for handling similar chemical compounds and should be supplemented by a site-specific risk assessment.[2]
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. The use of a chemical fume hood is strongly recommended.
-
Install and have ready access to a safety shower and eye bath.[3]
-
Before handling, thoroughly inspect the container for any damage or leaks.
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
This compound is incompatible with strong oxidizing agents.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential exposure.
Waste Chemical Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
While polyethylene (B3416737) glycol (PEG) itself is often considered biodegradable, the entire compound's properties must be considered.[4]
-
It is recommended to treat this compound as hazardous waste and dispose of it through a licensed chemical waste disposal contractor.
Contaminated PPE and Materials:
-
All disposable items that have come into contact with the chemical, such as gloves and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
